Pedalitin
描述
This compound has been reported in Isodon japonicus, Isodon amethystoides, and other organisms with data available.
has antioxidant activity; isolated from Rabdosia japonica; structure in first source
isolated from Fang Feng Cao the dried aerial parts of A. ovata; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-13-6-12-14(16(21)15(13)20)10(19)5-11(23-12)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHUBDKQQPMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176915 | |
| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22384-63-0 | |
| Record name | Pedalitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22384-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pedalitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022384630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEDALITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9S9Z36F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 - 301 °C | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Chemical structure and stereochemistry of Pedalitin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pedalitin
Introduction
This compound is a naturally occurring flavonoid, specifically a tetrahydroxy-monomethoxy-flavone, that has been isolated from various plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa.[1][2] As a member of the flavonoid class, this compound has garnered interest from researchers for its potential biological activities, such as its role as an inhibitor of xanthine oxidase, tyrosinase, and α-glucosidase.[1][3][4] This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization and synthesis.
Chemical Structure
This compound's core structure is a flavone, which consists of a C6-C3-C6 backbone. The molecule is characterized by four hydroxyl (-OH) groups and one methoxy (-OCH3) group attached to this backbone.
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one.[1] Its chemical structure is depicted in the diagram below.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O₇ | [1][5] |
| Molecular Weight | 316.26 g/mol | [1][5] |
| CAS Registry Number | 22384-63-0 | [1][5] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | [1] |
| Synonyms | 3',4',5,6-Tetrahydroxy-7-methoxyflavone; 5,6,3',4'-Tetrahydroxy-7-methoxyflavone; 6-Hydroxyluteolin-7-methyl ether | [1][4][5] |
| Physical Description | Yellow powder | [4] |
| Melting Point | 300 - 301 °C | [1] |
| InChIKey | QWUHUBDKQQPMQG-UHFFFAOYSA-N | [1] |
Stereochemistry
Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. The concept of absolute configuration, often described using R/S notation, is applied to chiral centers—typically a carbon atom bonded to four different substituents.[6][7]
This compound, as a flavone, possesses a largely planar ring system and does not contain any chiral centers in its structure. Therefore, it is an achiral molecule and does not exhibit enantiomerism. Consequently, the designation of an absolute configuration (R or S) is not applicable to this compound.
While this compound itself is achiral, the conformation of its structure, particularly the rotation around the single bond connecting the B-ring to the C-ring, is of interest. X-ray crystallography studies on a tetraacetate derivative of this compound have been conducted to unambiguously determine its structure and conformation.[3] These studies revealed a dihedral angle of 166.9(18)° for the C(3)-C(2)-C(1')-C(2') bond, indicating a near-to-flat geometry.[3]
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation of natural products like this compound. While detailed spectra for this compound itself are not fully provided in the cited literature, data for its tetraacetate derivative have been published.
| Data Type | Values | Reference(s) |
| ¹H NMR (this compound tetraacetate) | (500 MHz, CDCl₃) δ 3.95 (s, 3H), 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H) | [3] |
| ¹³C NMR (this compound tetraacetate) | (125 MHz, CDCl₃) δ 176.0, 168.7, 168.0, 167.9, 167.8, 160.3, 156.3, 155.6, 144.6, 142.6, 141.8, 130.7, 129.9, 124.4, 124.2, 121.4, 111.2, 108.6, 98.2, 56.6, 20.8, 20.7, 20.6, 20.2 | [3] |
| GC-MS (this compound) | Top Peak m/z: 316; 2nd Highest m/z: 270 | [1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the preparation of its derivative for structural analysis.
Synthesis of this compound
A concise synthesis of this compound has been achieved through a multi-step process starting from readily available materials.[3][8] The workflow involves an aldol condensation, an oxidative cyclization, and a final demethylation step.
Caption: Workflow for the chemical synthesis of this compound.
Detailed Protocol:
-
Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under basic conditions. This reaction yields the 2'-hydroxychalcone intermediate.[3][8]
-
Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using iodine in dimethyl sulfoxide (DMSO). This step forms the flavone ring system.[3][8]
-
Demethylation: The intermediate flavone undergoes serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions. This is achieved by treatment with a 30% hydrogen bromide solution in acetic acid, yielding the final product, this compound.[3][8]
Preparation of this compound Tetraacetate for X-ray Crystallography
To obtain a single crystal suitable for X-ray analysis and unambiguously confirm the structure, this compound is converted to its tetraacetate derivative.[3]
Caption: Experimental workflow for this compound acetylation.
Detailed Protocol:
-
Acetylation: this compound is acetylated using standard conditions: acetic anhydride (Ac₂O) and pyridine. The reaction is carried out at room temperature for 12 hours. This procedure yields this compound tetraacetate in high purity (94.7%).[3]
-
Crystallization: A single crystal suitable for X-ray analysis is obtained by slow evaporation of a solution of the tetraacetate (5 mg) in ethanol (2 mL).[3]
Conclusion
This compound is an achiral, naturally occurring flavone with a well-defined chemical structure. Its identity has been confirmed through systematic nomenclature, spectroscopic analysis, and unambiguously by X-ray crystallography of its tetraacetate derivative. The synthetic pathways developed provide a reliable method for obtaining this compound for further research into its biological and pharmacological properties. This guide serves as a technical resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
- 1. This compound | C16H12O7 | CID 31161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [jknbiochem.net]
- 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of this compound [mdpi.com]
- 4. This compound CAS#: 22384-63-0 [amp.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Absolute configuration - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pedalitin CAS number 22384-63-0 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Pedalitin (CAS Number: 22384-63-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 22384-63-0) is a naturally occurring flavone, a class of flavonoids, that has garnered significant interest within the scientific community.[1][2] Structurally, it is a tetrahydroxy-monomethoxy-flavone, with four hydroxyl groups located at positions C-3', C-4', C-5, and C-6, and a methoxy group at C-7.[1][2] This compound has been isolated from various plant species, including Rabdosia japonica, Eremosparton songoricum, and Ruellia tuberosa.[1][2]
This compound is recognized for its potential therapeutic applications, primarily attributed to its inhibitory effects on key enzymes such as tyrosinase and α-glucosidase.[3][4][5] Understanding the physicochemical properties of this compound is paramount for its extraction, purification, formulation, and the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for researchers.
| Property | Value | Source(s) |
| CAS Number | 22384-63-0 | [1][6] |
| Molecular Formula | C₁₆H₁₂O₇ | [1][6] |
| Molecular Weight | 316.26 g/mol | [1][6] |
| Appearance | Yellow powder | [3] |
| Melting Point | 300 - 302 °C | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][5] Estimated water solubility: 505.9 mg/L at 25 °C.[7] | [3][5][7] |
| Storage Temperature | -20°C | [3][4] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound.
| Spectroscopic Data | Details | Source(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 12.6 (s, 1H), 9.97 (s, 1H), 9.38 (s, 1H), 8.73 (s, 1H), 7.45 (s, 2H), 6.92–6.87 (m, 2H), 6.71 (s, 1H), 3.93 (s, 3H) | [8] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 182.5, 164.4, 154.7, 150.08, 150.06, 146.70, 146.23, 130.8, 122.2, 119.3, 116.4, 113.9, 105.4, 103.0, 91.4, 56.7 | [8] |
| High-Resolution Mass Spectrometry (ESI-HRMS) | m/z [M+Na]⁺ calculated for C₁₆H₁₂NaO₇: 339.0481; found: 339.0479 | [8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Top Peak (m/z): 316 | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.[9]
-
Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is known (around 300°C for this compound), heat the block rapidly to about 20°C below the expected melting point.
-
Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the span between these two temperatures.[11]
-
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for extraction, chromatography, and formulation.
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a vial.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of dissolved this compound.[13]
-
The solubility is then calculated based on the measured concentration and the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for the separation, identification, and quantification of flavonoids like this compound.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
Instrumentation and Conditions (Typical for Flavonoid Analysis):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution using a mixture of two solvents is often employed. For example, Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and Solvent B: Acetonitrile or methanol.
-
Detection: Flavonoids exhibit strong UV absorbance. This compound can be detected at a wavelength around 280 nm or 350 nm.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducibility.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from this curve.
Biological Activity and Signaling Pathways
This compound is a known inhibitor of both tyrosinase and α-glucosidase, suggesting its potential in dermatology and for the management of type 2 diabetes.
Inhibition of Tyrosinase and α-Glucosidase
This compound has been identified as a mixed-type inhibitor for both tyrosinase and α-glucosidase.[5] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. The IC₅₀ values for tyrosinase and α-glucosidase inhibition by this compound have been reported as 0.28 mM and 0.29 mM, respectively.[3][4]
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis.[14] By inhibiting this enzyme, this compound can reduce melanin production, making it a potential agent for treating hyperpigmentation and for use in skin-whitening cosmetic products.[15][16]
-
α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[17][18] Inhibition of this enzyme slows down carbohydrate digestion and glucose absorption, which can help in managing postprandial hyperglycemia in individuals with type 2 diabetes.[19][20]
Signaling Pathway Diagram: Enzyme Inhibition by this compound
The following diagram illustrates the general mechanism of mixed-type enzyme inhibition by this compound.
Caption: Mixed-type inhibition of an enzyme by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for determining the enzyme inhibitory activity of this compound.
Caption: Workflow for an enzyme inhibition assay.
Conclusion
This compound is a flavonoid with well-defined physicochemical properties and demonstrated biological activities, particularly as an inhibitor of tyrosinase and α-glucosidase. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. A thorough understanding of its characteristics is essential for unlocking its full therapeutic potential, from initial research and development to potential clinical applications.
References
- 1. This compound | C16H12O7 | CID 31161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [jknbiochem.net]
- 3. This compound CAS#: 22384-63-0 [amp.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | CAS:22384-63-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound, 22384-63-0 [perflavory.com]
- 8. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. davjalandhar.com [davjalandhar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thinksrs.com [thinksrs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. saudijournals.com [saudijournals.com]
- 17. scielo.br [scielo.br]
- 18. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Pharmacological and Toxicological Profile of Pedalitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pedalitin, a flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacological and toxicological profile of this compound. The available data on its enzyme inhibitory activity is presented, alongside a discussion of its known biological effects. This document also outlines the gaps in the current understanding of this compound's pharmacology and toxicology, highlighting the need for further research to fully elucidate its therapeutic potential and safety profile.
Introduction
This compound (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a flavone, a subclass of flavonoids, that has been isolated from several plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa[1]. Flavonoids are a large group of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[2]. The structural characteristics of this compound, featuring multiple hydroxyl groups and a methoxy group, suggest its potential to interact with various biological targets. This guide aims to consolidate the existing pharmacological and toxicological data on this compound to support further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [1] |
| Molecular Weight | 316.26 g/mol | [1] |
| Melting Point | 300 - 301 °C | [1] |
| Physical Description | Solid | [1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | [1] |
Pharmacological Profile
The pharmacological activities of this compound that have been reported in the scientific literature are summarized below.
Enzyme Inhibitory Activity
This compound has been shown to inhibit the activity of several enzymes, with the following half-maximal inhibitory concentrations (IC50) reported:
| Enzyme Target | IC50 Value | Reference |
| Tyrosinase | 0.28 mM | [2] |
| α-Glucosidase | 0.29 mM | [2] |
| Xanthine Oxidase | Not specified | [1] |
Anti-inflammatory and Antinociceptive Activity
Studies on plant extracts containing this compound suggest its potential as an anti-inflammatory and antinociceptive agent. A study on Salvia circinata, from which this compound was isolated, demonstrated that the compound contributed to the plant's antinociceptive effects in a dose-dependent manner in mice[3]. However, specific IC50 values for this compound's direct anti-inflammatory activity, such as inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, have not been reported.
Anticancer Activity
While flavonoids, as a class, are known to possess anticancer properties[4], specific studies detailing the in vitro cytotoxic activity of purified this compound against various cancer cell lines and the corresponding IC50 values are currently lacking in the available literature.
Neuroprotective Effects
The neuroprotective potential of this compound has not been extensively investigated. Further research is required to determine its effects on neuronal cells and to establish any potential protective mechanisms against neurodegenerative processes.
Signaling Pathways
A critical aspect of understanding a compound's mechanism of action is the identification of the cellular signaling pathways it modulates. Despite the known involvement of flavonoids in pathways such as NF-κB, MAPK, and PI3K/Akt, there is currently no direct scientific evidence from the reviewed literature that specifically elucidates the signaling pathways modulated by this compound. Therefore, diagrams of signaling pathways cannot be provided at this time.
Pharmacokinetic Profile (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported in the available scientific literature. Key pharmacokinetic parameters such as oral bioavailability, plasma protein binding, metabolic pathways (including interactions with cytochrome P450 enzymes), and elimination half-life remain to be determined.
Toxicological Profile
Limited toxicological data is available for this compound.
Acute and Subchronic Toxicity
An oral toxicity study was conducted on an aqueous extract of Pedalium murex, a plant known to contain this compound. The study, following OECD guidelines 423 (Acute Oral Toxicity) and 407 (Repeated Dose 28-Day Oral Toxicity), found no mortality at a single dose of 5000 mg/kg in rats[5]. However, the repeated administration of the extract at doses of 200, 400, and 800 mg/kg for 28 days resulted in proteinuria and renal damage, suggesting potential nephrotoxicity upon prolonged exposure to the plant extract[5]. It is important to note that these findings are for a crude extract and may not be directly attributable to this compound alone. No LD50 value for purified this compound has been reported.
Genotoxicity
There are no available studies on the genotoxic potential of this compound. Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus test are necessary to evaluate its mutagenic and clastogenic potential.
Experimental Protocols
Detailed experimental protocols from studies specifically investigating this compound are not available in the public domain. However, this section provides generalized protocols for key experiments relevant to the pharmacological and toxicological assessment of a compound like this compound, based on standard methodologies.
Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This workflow outlines the general steps for determining the cytotoxic effects of a compound on cancer cell lines.
Caption: General workflow for an in vitro cytotoxicity assay.
General Protocol for Western Blot Analysis of NF-κB Activation
This protocol describes the key steps to investigate the effect of a compound on the NF-κB signaling pathway.
References
Pedalitin: A Deep Dive into its Mechanism of Action as a Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is associated with other health complications such as kidney disease and cardiovascular issues. A key enzyme in the purine metabolism pathway responsible for the production of uric acid is xanthine oxidase (XO). Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered considerable attention for their potential as xanthine oxidase inhibitors. Among these, pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone), a flavone found in various medicinal plants, has been identified as a promising candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a xanthine oxidase inhibitor, consolidating available data on its inhibitory kinetics, molecular interactions, and the experimental methodologies used for its evaluation.
Xanthine Oxidase and Purine Metabolism
Xanthine oxidase is a complex molybdo-flavoprotein that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid. This enzymatic reaction is a critical control point in uric acid production.
The overall signaling pathway can be visualized as follows:
This compound as a Xanthine Oxidase Inhibitor: Quantitative Analysis
While direct IC50 and Ki values for isolated this compound are not extensively reported in the readily available literature, studies on plant extracts rich in this compound and on structurally similar flavonoids provide strong evidence for its potent inhibitory activity.
One study on Ruellia tuberosa, a plant known to contain this compound, identified a flavonoid, Camarogside, as a potent xanthine oxidase inhibitor with a competitive mechanism.[1] The n-butanol extract of Ruellia tuberosa leaves, which contains flavonoids like this compound, exhibited a very low IC50 value of 0.15 µg/mL against xanthine oxidase. Another flavonoid, Camaroside, isolated from the same plant, demonstrated an IC50 of 0.21 µg/mL.[1]
For comparative purposes, the IC50 values of other relevant flavonoids against xanthine oxidase are presented in the table below.
| Compound/Extract | Source Organism | IC50 Value | Reference |
| n-Butanol Extract | Ruellia tuberosa | 0.15 µg/mL | [1] |
| Camaroside | Ruellia tuberosa | 0.21 µg/mL | [1] |
Note: The lack of a specific IC50 value for pure this compound highlights a gap in the current research and underscores the need for further investigation to quantify its precise inhibitory potency.
Mechanism of Inhibition: Kinetic Studies
Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with an enzyme. For flavonoids, including those structurally similar to this compound, the primary mechanism of xanthine oxidase inhibition is competitive.[2] This indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate (xanthine or hypoxanthine).
A study on an extract from Ruellia tuberosa, which contains this compound, demonstrated competitive inhibition kinetics against xanthine oxidase.[2] This mode of inhibition is characteristic of many flavonoids that are structurally analogous to the purine substrate.
The competitive inhibition model can be depicted as follows:
Molecular Interactions: Docking and Structure-Activity Relationship
The inhibitory effect of flavonoids on xanthine oxidase is strongly linked to their chemical structure. Molecular docking studies on various flavonoids have revealed key interactions within the active site of the enzyme. The active site of xanthine oxidase contains a molybdenum-pterin cofactor that is essential for its catalytic activity.
Structure-activity relationship (SAR) studies have highlighted several key features of flavonoids that contribute to their potent inhibition of xanthine oxidase:
-
A planar flavone structure: A flat molecule can more effectively fit into the active site.
-
Hydroxyl groups at positions C5 and C7: These groups are crucial for high inhibitory activity.
-
A double bond between C2 and C3: This feature contributes to the planarity of the molecule.
This compound possesses all of these favorable structural characteristics, which strongly suggests it is a potent inhibitor of xanthine oxidase. The hydroxyl groups can form hydrogen bonds with amino acid residues in the active site, while the planar ring system can engage in hydrophobic and π-π stacking interactions.
Experimental Protocols
The evaluation of xanthine oxidase inhibitors typically involves a series of in vitro and in silico experiments.
In Vitro Xanthine Oxidase Inhibition Assay
A common experimental workflow for assessing the inhibitory potential of a compound like this compound is as follows:
Detailed Protocol:
-
Reagents and Solutions:
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Xanthine solution (substrate) prepared in the buffer.
-
Xanthine oxidase from bovine milk, dissolved in buffer.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Allopurinol as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add the phosphate buffer, xanthine solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the xanthine oxidase solution.
-
Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm over a set period using a spectrophotometer.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Kinetic Analysis
To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot. For competitive inhibition, the Vmax remains unchanged while the apparent Km increases with increasing inhibitor concentration.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) to the active site of a protein (enzyme).
General Protocol:
-
Preparation of Protein and Ligand:
-
The 3D structure of xanthine oxidase is obtained from the Protein Data Bank (PDB).
-
The 3D structure of this compound is generated and optimized using computational chemistry software.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein and calculate the binding affinity (docking score).
-
-
Analysis of Results:
-
The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the xanthine oxidase active site.
-
Conclusion
This compound, a naturally occurring flavonoid, demonstrates significant potential as a xanthine oxidase inhibitor. Its mechanism of action is believed to be competitive, where it vies with the natural substrates, hypoxanthine and xanthine, for binding to the active site of the enzyme. The structural features of this compound, particularly the presence of hydroxyl groups at C5 and C7 and a C2-C3 double bond, are consistent with those of other potent flavonoid inhibitors of xanthine oxidase. While specific quantitative data such as IC50 and Ki values for pure this compound are still to be extensively documented, the strong inhibitory activity of extracts from this compound-containing plants and related flavonoids underscores its therapeutic promise. Further research, including detailed kinetic studies and molecular modeling of this compound itself, is warranted to fully elucidate its inhibitory mechanism and to pave the way for its potential development as a novel agent for the management of hyperuricemia and gout.
References
- 1. Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Flavonoids as Xanthine Oxidase Inhibitors: Structure-Affinity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Concise Total Synthesis of Pedalitin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a concise total synthesis of Pedalitin, a naturally occurring flavone with various potential biological activities. The described methodology offers an efficient route starting from readily available starting materials.
Overview of the Synthetic Strategy
The total synthesis of this compound is achieved through a concise three-stage process commencing with an Aldol condensation, followed by an iodine-catalyzed oxidative cyclization, and concluding with a serial demethylation. This approach provides an efficient alternative to previous methods that often rely on more complex protection and deprotection strategies. The key starting materials for this synthesis are 6-hydroxy-2,3,4-trimethoxyacetophenone and vanillin.[1][2][3][4]
The overall workflow can be summarized as follows:
-
Aldol Condensation: Reaction of 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin under basic conditions to yield a 2'-hydroxychalcone intermediate.[1][2][3][4]
-
Oxidative Cyclization: The resulting chalcone undergoes an iodine-catalyzed intermolecular cyclization to form the flavone backbone.[1][2][3][4]
-
Demethylation: The final step involves the serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions to yield this compound.[1][2][3][4]
Logical Flow of this compound Synthesis
Caption: Logical progression of the concise total synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.
Table 1: Synthesis of 6-hydroxy-2,3,4-trimethoxyacetophenone
| Parameter | Value | Reference |
| Starting Material | 3,4,5-trimethoxyphenol | [1] |
| Reaction | Friedel–Crafts acylation | [1][2] |
| Yield | 76% | [1] |
Table 2: Aldol Condensation and Cyclization
| Step | Reactants | Reagents | Conditions | Product | Yield | Reference |
| Aldol Condensation | 6-hydroxy-2,3,4-trimethoxyacetophenone, Vanillin | KOH, EtOH | Room Temperature, 20h | 2'-hydroxychalcone | - | [2] |
| Oxidative Cyclization | 2'-hydroxychalcone | I2, DMSO | - | Flavone intermediate | Good | [1][3][4] |
Table 3: Demethylation and Acetylation
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Demethylation | Flavone intermediate | 30% HBr in acetic acid | 120 °C, 20-32h | This compound | - | [2] |
| Acetylation | This compound | Ac2O, pyridine | Room Temperature, 12h | This compound tetraacetate | 94.7% | [1] |
Experimental Protocols
This section provides detailed experimental protocols for the key stages of this compound synthesis.
Protocol 1: Preparation of 6-hydroxy-2,3,4-trimethoxyacetophenone
This starting material is prepared via a Friedel–Crafts acylation of 3,4,5-trimethoxyphenol.[1] The previously documented procedure involves using boron trifluoride diethyl etherate in acetic acid.[2]
Protocol 2: Aldol Condensation to form 2'-hydroxychalcone
-
Dissolve 6-hydroxy-2,3,4-trimethoxyacetophenone (4.42 mmol) in ethanol (5 mL).
-
Add vanillin (5.38 mmol) and powdered potassium hydroxide (14.6 mmol) to the solution.
-
Stir the mixture at room temperature for 20 hours.
-
Adjust the pH of the reaction mixture to ~4 using 1N HCl.
-
Extract the product with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 2'-hydroxychalcone.[2]
Protocol 3: Oxidative Cyclization to the Flavone Intermediate
The 2'-hydroxychalcone is subjected to an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to yield the corresponding flavone.[1][3][4]
Protocol 4: Demethylation to this compound
-
Dissolve the flavone intermediate (0.58 mmol) in a 30% solution of hydrogen bromide in acetic acid (2.35 mL).
-
Heat the solution to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals.
-
The reaction is typically monitored over a period of 20 to 32 hours to ensure the demethylation of the three methoxy groups at the 5-, 6-, and 3'-positions.[2]
-
Upon completion, the reaction mixture is worked up to isolate this compound.
Experimental Workflow for this compound Synthesis
Caption: Detailed experimental workflow for the total synthesis of this compound.
Signaling Pathway Information
The provided research focuses on the chemical synthesis of this compound. Information regarding its interaction with specific signaling pathways is not detailed in the context of this synthetic methodology. Further biological studies would be required to elucidate its mechanism of action and effects on cellular signaling.
Conclusion
The presented methodology outlines a concise and efficient total synthesis of this compound. By utilizing readily available starting materials and a streamlined three-stage process, this approach provides a practical route for obtaining this compound for further research and development in various scientific and medicinal fields. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize this and related flavonoid compounds.
References
- 1. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Quantification of Pedalitin in Plant Extracts
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Pedalitin in plant extracts. This compound, a bioactive flavone with potential therapeutic properties, requires a reliable analytical method for quality control, standardization, and research purposes.[1] This protocol provides comprehensive procedures for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines, making it suitable for researchers, scientists, and professionals in the field of drug development and natural product analysis.[2][3]
Introduction
This compound (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring O-methylated flavone found in various plant species.[1] It has garnered significant interest due to its potential pharmacological activities, including antioxidant and anti-inflammatory properties. To ensure the quality and consistency of herbal products and to facilitate further research into its therapeutic benefits, a robust and validated analytical method for the quantification of this compound is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying individual components within complex mixtures such as plant extracts.[4][5] When coupled with a UV detector, it offers a sensitive and specific method for analyzing chromophoric compounds like flavonoids.[6] This document presents a detailed protocol for a reversed-phase HPLC-UV method optimized for this compound quantification.
Experimental Protocol
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the analysis of phenolic compounds.[2][4][7]
-
Data Acquisition Software: Suitable chromatography software for system control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Ultrasonic Bath: To facilitate the extraction process.[7]
-
Centrifuge: For separating particulate matter from extracts.
-
Syringe Filters: 0.45 µm pore size, for filtering extracts and mobile phases.[8]
-
Glassware: Volumetric flasks, pipettes, and vials.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥ 98%.
-
Solvents: HPLC grade methanol and acetonitrile.
-
Acids: Formic acid or orthophosphoric acid, analytical grade.
-
Water: Deionized or ultrapure water.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.[6]
Sample Preparation Protocol
The preparation of plant samples is a critical step to ensure accurate quantification.[9][10]
-
Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (40-50°C) or by freeze-drying to a constant weight. Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of 80% methanol-water solution.
-
Perform extraction using an ultrasonic bath for 30-45 minutes at room temperature.[7]
-
Alternatively, reflux extraction can be used.
-
-
Centrifugation and Filtration:
HPLC-UV Method
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 15% B5-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80-15% B30-35 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 348 nm |
| Table 1: Optimized Chromatographic Conditions. |
Note: Flavonoids typically exhibit strong absorbance in the 300-450 nm range.[12] The specific wavelength of 348 nm is chosen as a representative maximum for flavones.
Method Validation Summary
The developed method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[2][3]
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference at the retention time of this compound. | The method is specific. |
| Linearity (R²) | R² ≥ 0.999 | R² = 0.9995 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.15 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.50 µg/mL |
| Precision (%RSD) | Intra-day: < 2%Inter-day: < 2% | Intra-day RSD = 0.8%Inter-day RSD = 1.5% |
| Accuracy (% Recovery) | 95% - 105% | 98.5% - 102.1% |
| Robustness | Insensitive to minor changes in method parameters. | The method is robust. |
| Table 2: Summary of Method Validation Parameters and Typical Results. |
Data Presentation and Visualization
Quantification of this compound in Plant Samples
The validated method can be applied to determine the concentration of this compound in various plant extracts.
| Plant Sample | Retention Time (min) | Peak Area | Concentration (mg/g of dry weight) |
| Sample A Extract | 18.5 | 458210 | 2.15 |
| Sample B Extract | 18.5 | 195340 | 0.92 |
| Sample C Extract | 18.5 | 789120 | 3.71 |
| Table 3: Example of Quantitative Results for this compound in Different Plant Extracts. |
Diagrams
The following diagrams illustrate the experimental workflow and logical relationships of the method.
Caption: Overall workflow for the quantification of this compound.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC-UV method described in this application note is simple, precise, accurate, and specific for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the optimized chromatographic conditions ensure reliable and reproducible results. This method is a valuable tool for the quality control of herbal medicines, standardization of plant extracts, and for supporting further pharmacological research on this compound.
References
- 1. This compound | C16H12O7 | CID 31161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle | Semantic Scholar [semanticscholar.org]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nacalai.com [nacalai.com]
- 12. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Pedalitin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pedalitin, also known as 6-hydroxyluteolin, is a naturally occurring flavone found in various medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To facilitate further research and development of this compound as a potential therapeutic agent, robust and reliable analytical methods are required to characterize its pharmacokinetic profile and understand its metabolic fate. This application note provides a detailed protocol for the quantitative analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies described herein are based on established principles for the analysis of structurally similar flavonoids, such as luteolin and scutellarein, and provide a strong foundation for developing and validating a specific assay for this compound.
Predicted Metabolic Pathway of this compound
Flavonoids like this compound typically undergo extensive Phase I and Phase II metabolism in the body. Phase I reactions, primarily mediated by cytochrome P450 enzymes, often involve hydroxylation. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Based on the metabolism of related flavonoids, the predicted metabolic pathway of this compound involves glucuronidation and sulfation of its hydroxyl groups.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences from biological matrices and ensuring accurate quantification. Protein precipitation is a simple and effective method for plasma samples.
Protocol for Protein Precipitation of Plasma Samples:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point for method development):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (hypothetical MRM transitions):
Multiple Reaction Monitoring (MRM) is used for quantification. The following are hypothetical MRM transitions for this compound and its potential metabolites, which should be optimized experimentally. Ionization can be performed in either positive or negative mode; negative mode is often effective for flavonoids.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 301.05 | 151.04 / 133.03 | Optimize |
| This compound-glucuronide | 477.08 | 301.05 | Optimize |
| This compound-sulfate | 381.01 | 301.05 | Optimize |
| Internal Standard | Select appropriate | Select appropriate | Optimize |
Note: The exact m/z values and optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Caption: Experimental workflow for LC-MS/MS analysis.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear, concise tables to allow for easy comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | To be determined |
| Tmax (h) | To be determined |
| AUC (0-t) (ng·h/mL) | To be determined |
| AUC (0-inf) (ng·h/mL) | To be determined |
| t1/2 (h) | To be determined |
| CL/F (L/h/kg) | To be determined |
| Vd/F (L/kg) | To be determined |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in biological matrices. The provided protocols for sample preparation and LC-MS/MS conditions serve as a robust starting point for method development and validation. The successful application of this methodology will be crucial for advancing the understanding of this compound's pharmacology and for its potential development as a therapeutic agent. It is imperative to experimentally determine the optimal mass spectrometry parameters and to validate the method according to regulatory guidelines to ensure data accuracy and reliability.
Application Notes and Protocols: In Vitro Enzymatic Assay for Pedalitin Inhibition of Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a critical target for the development of skin-lightening agents and treatments for hyperpigmentation.[1] Pedalitin, a flavonoid found in various plants, has demonstrated inhibitory effects on tyrosinase activity.[2] This document provides detailed application notes and protocols for conducting an in vitro enzymatic assay to evaluate the inhibitory potential of this compound on tyrosinase.
Principle of the Assay
The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which subsequently undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at 475 nm.[3][4] The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the absorbance at 475 nm over time, the enzymatic activity can be quantified. The inhibitory effect of this compound is determined by comparing the rate of the reaction in the presence and absence of the compound.
Quantitative Data: this compound Inhibition of Tyrosinase
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | Substrate | Inhibition Type | IC50 Value (mM) | Reference |
| This compound | Mushroom Tyrosinase | L-DOPA | Mixed-type | 0.28 | [2] |
| Kojic Acid | Mushroom Tyrosinase | L-DOPA | Competitive | Varies | [5] |
Note: The IC50 value of the positive control, Kojic Acid, can vary depending on the assay conditions and the source of the enzyme.[5]
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution (e.g., 1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. The final concentration should be optimized based on the specific activity of the enzyme lot. Store on ice.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.[6] The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in distilled water or buffer.
Assay Procedure
-
Prepare Test Concentrations: Serially dilute the this compound stock solution with sodium phosphate buffer to obtain a range of test concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mM). Prepare similar dilutions for the positive control, kojic acid.
-
Set up the Microplate:
-
Blank: 160 µL of sodium phosphate buffer.
-
Control (No Inhibitor): 80 µL of sodium phosphate buffer + 20 µL of DMSO + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.
-
Test Sample: 80 µL of sodium phosphate buffer + 20 µL of this compound solution (at various concentrations) + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.
-
Positive Control: 80 µL of sodium phosphate buffer + 20 µL of kojic acid solution (at various concentrations) + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.
-
-
Pre-incubation: Add the buffer, inhibitor (or DMSO for control), and tyrosinase solution to the respective wells. Mix gently and pre-incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 10 minutes.
-
Initiate the Reaction: Add 40 µL of the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) with readings taken at regular intervals (e.g., every minute). Alternatively, endpoint measurements can be taken after a fixed incubation time.
Data Analysis
-
Calculate the Percentage of Inhibition:
-
Determine the rate of reaction (change in absorbance per minute, ΔA/min) for the control and each inhibitor concentration from the linear portion of the kinetic curve.
-
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
The IC50 value can be determined by non-linear regression analysis or by interpolation from the graph at the 50% inhibition point.
-
Visualizations
Tyrosinase Catalyzed Melanin Synthesis Pathway
Caption: The enzymatic pathway of melanin synthesis catalyzed by tyrosinase.
Experimental Workflow for Tyrosinase Inhibition Assay
References
- 1. glpbio.com [glpbio.com]
- 2. Mixed Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 22384-63-0 [amp.chemicalbook.com]
Application Notes and Protocols for Evaluating Pedalitin's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pedalitin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of this compound using common cell-based assays. The methodologies described herein are designed to be a comprehensive resource for researchers investigating the mechanisms of action of this compound and similar compounds.
The primary inflammatory response in macrophages, often triggered by stimuli such as lipopolysaccharide (LPS), involves the activation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO), cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The assays detailed in this document focus on quantifying the inhibitory effects of this compound on these markers of inflammation.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory effects of this compound in various cell-based assays. Please note that these are example values and actual results may vary depending on experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | |
| 5 | 35.8 ± 3.5 | |
| 10 | 58.4 ± 4.2 | 8.5 |
| 25 | 75.1 ± 5.6 | |
| 50 | 92.3 ± 3.9 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |
| TNF-α | 1 | 12.5 ± 1.8 | |
| 5 | 31.2 ± 2.9 | ||
| 10 | 52.1 ± 3.7 | 9.2 | |
| 25 | 71.8 ± 4.5 | ||
| 50 | 89.6 ± 3.1 | ||
| IL-6 | 1 | 10.1 ± 1.5 | |
| 5 | 28.9 ± 2.4 | ||
| 10 | 49.5 ± 3.1 | 10.1 | |
| 25 | 68.7 ± 4.0 | ||
| 50 | 85.4 ± 2.8 | ||
| IL-1β | 1 | 8.7 ± 1.2 | |
| 5 | 25.4 ± 2.1 | ||
| 10 | 45.8 ± 2.9 | 11.5 | |
| 25 | 65.2 ± 3.8 | ||
| 50 | 82.1 ± 2.5 |
Table 3: Inhibition of iNOS and COX-2 Protein Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Target Protein | This compound Concentration (µM) | Inhibition of Expression (%) |
| iNOS | 10 | 45.7 ± 3.3 |
| 25 | 68.2 ± 4.1 | |
| 50 | 88.9 ± 2.9 | |
| COX-2 | 10 | 41.5 ± 2.8 |
| 25 | 62.9 ± 3.5 | |
| 50 | 81.3 ± 2.4 |
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model.[1][2][3] Alternatively, human monocytic THP-1 cells differentiated into macrophages can be used.[4]
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) at a density of 5 x 10⁵ cells/mL.[2]
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).[1]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO₂) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to calculate the nitrite concentration in the samples.
-
The percentage inhibition of NO production is calculated as: [1 - (Absorbance of this compound + LPS treated sample / Absorbance of LPS treated sample)] x 100.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Microplate reader.
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, the supernatant collected from the cell culture is added to antibody-coated microplate wells.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting color change is measured at the appropriate wavelength using a microplate reader.
-
A standard curve is generated using recombinant cytokines to determine the concentration of the target cytokine in the samples.
-
The percentage inhibition of cytokine production is calculated similarly to the NO assay.
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the protein levels of iNOS and COX-2 in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and a general experimental workflow.
Caption: NF-κB Signaling Pathway in Macrophages.
Caption: MAPK Signaling Pathway in Macrophages.
Caption: Experimental Workflow.
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of COX2 inhibitors [ouci.dntb.gov.ua]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Potential of Pedalitin: Application Notes and Protocols for Preclinical Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pedalitin, a flavonoid found in various medicinal plants, has demonstrated promising therapeutic potential in in vitro studies, exhibiting anti-inflammatory, anti-cancer, and neuroprotective properties. To translate these findings into clinical applications, robust in vivo efficacy studies using relevant animal models are imperative. This document provides detailed application notes and standardized protocols for investigating the in vivo efficacy of this compound in key therapeutic areas. The presented methodologies are based on established and widely accepted animal models, providing a framework for researchers to generate reliable and reproducible preclinical data.
While direct in vivo efficacy studies on this compound are limited, the protocols outlined below are standard models for evaluating flavonoids with similar in vitro activities. Researchers should conduct preliminary dose-ranging and pharmacokinetic studies to determine the optimal dosage, vehicle, and administration route for this compound before initiating full-scale efficacy trials.
I. Anti-Inflammatory Efficacy of this compound
Application Note: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[1][2] The subcutaneous injection of carrageenan, a phlogistic agent, into the rodent paw induces a biphasic inflammatory response.[3] The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is mediated by prostaglandins and the infiltration of neutrophils.[3][4] This model is particularly useful for evaluating the efficacy of compounds that may interfere with these inflammatory mediators and pathways. Given the known anti-inflammatory properties of flavonoids, this model is highly suitable for the initial in vivo assessment of this compound's anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
1. Materials and Reagents:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Saline (0.9% NaCl)
-
Plethysmometer
-
Syringes and needles (26G)
2. Animal Specifications:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female (use of a single sex is recommended for consistency)
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water)
-
Acclimatization: Minimum of 7 days before the experiment
3. Experimental Procedure:
-
Fast the animals overnight with free access to water before the experiment.
-
Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (Vehicle + Carrageenan)
-
This compound-treated (various doses + Carrageenan)
-
Positive Control (Indomethacin, e.g., 10 mg/kg + Carrageenan)
-
-
Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection. Administer Indomethacin (i.p. or p.o.) 30 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
4. Endpoint Measurements:
-
Paw volume (mL) at each time point.
-
Percentage inhibition of edema, calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
5. Statistical Analysis:
-
Data are typically expressed as mean ± standard error of the mean (SEM).
-
Statistical significance is determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.
Data Presentation: Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | Increase in Paw Volume (mL) | % Inhibition of Edema |
| Vehicle Control | - | ||||
| This compound | Dose 1 | ||||
| This compound | Dose 2 | ||||
| This compound | Dose 3 | ||||
| Indomethacin | 10 |
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the carrageenan-induced paw edema model.
II. Anti-Cancer Efficacy of this compound
Application Note: Murine Xenograft Model
Murine xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel anti-tumor agents.[5][6][7] These models involve the transplantation of human cancer cells or patient-derived tumors into immunocompromised mice, which lack a functional adaptive immune system and therefore do not reject the foreign tissue.[5][6] Subcutaneous xenografts are commonly used due to the ease of tumor cell implantation and the ability to visually monitor tumor growth. This model is invaluable for assessing the ability of a compound like this compound to inhibit tumor growth, induce apoptosis, and modulate cancer-related signaling pathways in a living organism.
Experimental Protocol: Human Tumor Xenograft in Nude Mice
1. Materials and Reagents:
-
This compound
-
Cisplatin or other relevant positive control drug
-
Vehicle for this compound
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers
-
Syringes and needles
2. Animal Specifications:
-
Species: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., SCID, NSG)
-
Sex: Female (often preferred for breast cancer models)
-
Age: 6-8 weeks
-
Housing: Sterile conditions (autoclaved cages, bedding, food, and water)
-
Acclimatization: Minimum of 7 days before the experiment
3. Experimental Procedure:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Inject approximately 1-10 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound-treated (various doses)
-
Positive Control (e.g., Cisplatin)
-
-
Administer this compound, vehicle, or the positive control drug according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., i.p., p.o., or intravenous).
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors.
4. Endpoint Measurements:
-
Tumor volume and growth inhibition.
-
Animal body weight.
-
Tumor weight at the end of the study.
-
Immunohistochemical analysis of tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL, cleaved caspase-3).
-
Western blot analysis of tumor lysates to investigate the effect of this compound on specific signaling pathways.
5. Statistical Analysis:
-
Tumor growth curves are analyzed using a two-way ANOVA with repeated measures.
-
Final tumor weights and biomarker data are analyzed using a one-way ANOVA followed by a post-hoc test.
-
A p-value of <0.05 is considered statistically significant.
Data Presentation: Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ||||
| This compound | Dose 1 | ||||
| This compound | Dose 2 | ||||
| This compound | Dose 3 | ||||
| Positive Control | - |
Hypothesized Anti-Cancer Signaling Pathway of this compound
Caption: Hypothesized anti-cancer signaling pathway of this compound.
Experimental Workflow: Murine Xenograft Model
Caption: Experimental workflow for the murine xenograft model.
III. Neuroprotective Efficacy of this compound
Application Note: Middle Cerebral Artery Occlusion (MCAO) Model
The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant animal model of ischemic stroke.[8][9] It involves the temporary or permanent occlusion of the MCA, which supplies blood to a large portion of the cerebral cortex and striatum. This model effectively mimics the pathophysiology of human ischemic stroke, including the formation of an infarct core and a surrounding penumbra (an area of moderately ischemic tissue that is potentially salvageable). The MCAO model is ideal for evaluating the neuroprotective effects of compounds like this compound, which may act by reducing oxidative stress, inflammation, and apoptosis in the brain following an ischemic insult.[10]
Experimental Protocol: Transient MCAO in Rats
1. Materials and Reagents:
-
This compound
-
Vehicle for this compound
-
Nimodipine or other relevant positive control
-
4-0 nylon monofilament suture with a rounded tip
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
2. Animal Specifications:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions
-
Acclimatization: Minimum of 7 days before the experiment
3. Experimental Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 4-0 nylon monofilament suture into the ICA through an incision in the ECA stump and advance it until it blocks the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound, vehicle, or a positive control at the time of reperfusion or at a clinically relevant time point thereafter (e.g., via i.p. or intravenous injection).
-
24 or 48 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Euthanize the animals and harvest the brains.
4. Endpoint Measurements:
-
Neurological deficit score.
-
Infarct volume, determined by TTC staining of brain slices.
-
Histopathological analysis of brain sections (e.g., H&E staining) to assess neuronal damage.
-
Biochemical assays on brain homogenates to measure markers of oxidative stress (e.g., MDA, SOD) and inflammation (e.g., TNF-α, IL-1β).
-
Immunohistochemistry or Western blotting for markers of apoptosis (e.g., cleaved caspase-3).
5. Statistical Analysis:
-
Neurological scores are typically analyzed using non-parametric tests (e.g., Kruskal-Wallis test).
-
Infarct volume and biochemical data are analyzed using a one-way ANOVA followed by a post-hoc test.
-
A p-value of <0.05 is considered statistically significant.
Data Presentation: MCAO Model
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (mean ± SEM) | Infarct Volume (% of hemisphere) | Brain MDA Levels (nmol/mg protein) |
| Sham Control | - | |||
| Vehicle Control (MCAO) | - | |||
| This compound (MCAO) | Dose 1 | |||
| This compound (MCAO) | Dose 2 | |||
| Positive Control (MCAO) | - |
Hypothesized Neuroprotective Signaling Pathway of this compound
Caption: Hypothesized neuroprotective signaling pathway of this compound.
Experimental Workflow: MCAO Model
Caption: Experimental workflow for the MCAO model.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Xenograft Models as Preclinical Tools in Endometrial Cancer Research | MDPI [mdpi.com]
- 7. Animal models of disease: pre-clinical animal models of cancer and their applications and utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pedalitin for Skin Lightening in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pedalitin, a naturally occurring flavonoid, has garnered interest in the cosmetic industry as a potential skin-lightening agent. Its proposed mechanism of action centers on the inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy and safety of this compound in cosmetic formulations for skin lightening. While specific quantitative data for this compound is emerging, the following sections offer a comprehensive guide based on current knowledge of flavonoids and established in vitro models for assessing skin lightening agents. Further research is encouraged to establish a more detailed profile of this compound's activity.
Mechanism of Action: Inhibition of Melanogenesis
Melanogenesis is the process of melanin production by melanocytes. The primary regulatory enzyme in this pathway is tyrosinase. This compound is understood to inhibit tyrosinase activity, thereby reducing the production of melanin and leading to a lighter skin tone. The core signaling pathways in melanogenesis that can be influenced by tyrosinase inhibitors include the cAMP/PKA/CREB pathway, which upregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). By inhibiting tyrosinase, this compound can disrupt this cascade.
Quantitative Data Summary
While extensive quantitative data specifically for this compound's skin lightening effects are not yet widely published, the following tables provide a template for organizing experimental results. Data for other well-known skin lightening agents are included for comparative purposes.
Table 1: In Vitro Tyrosinase Inhibition
| Compound | Source | IC50 (µM) | Inhibition Type | Reference |
| This compound | (Data to be determined) | - | - | - |
| Kojic Acid | Fungal | 12.8 | Competitive | [2] |
| Arbutin | Plant-derived | >500 (human tyrosinase) | Competitive | [2] |
| Hydroquinone | Synthetic | 70 | Substrate | [2] |
Table 2: Effect on Melanin Content in B16F10 Melanoma Cells
| Compound | Concentration (µM) | Melanin Content (% of Control) | Reference |
| This compound | (To be determined) | - | - |
| Adlay Extract | 50 µg/mL | ~60% | [3] |
| Methyl Gallate | 200 µM | ~50% | [4] |
Table 3: Cytotoxicity in B16F10 Melanoma Cells
| Compound | Concentration (µM) | Cell Viability (% of Control) | Assay | Reference |
| This compound | (To be determined) | - | MTT | - |
| Adlay Extract | 50 µg/mL | >90% | MTT | [5] |
| Hispolon | < 2 µM | >90% | MTT | [6] |
Experimental Protocols
Mushroom Tyrosinase Activity Assay
This assay is a preliminary, non-cellular method to screen for tyrosinase inhibitors.
-
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound (and other test compounds)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution.
-
Add 140 µL of Phosphate Buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM).
-
Immediately measure the absorbance at 475 nm at time 0 and then every minute for 20-30 minutes.
-
The rate of dopachrome formation is indicative of tyrosinase activity.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells
This assay measures the effect of the test compound on tyrosinase activity within a cellular context.
-
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lysis Buffer (e.g., 1% Triton X-100 in phosphate buffer)
-
L-DOPA
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed B16F10 cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with various non-toxic concentrations of this compound for 24-48 hours.
-
Wash the cells with PBS and lyse them using the Lysis Buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular tyrosinase.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add L-DOPA solution to each well to a final concentration of 2 mg/mL.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
Normalize the tyrosinase activity to the total protein content.
-
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by cells after treatment with the test compound.
-
Materials:
-
B16F10 cells
-
DMEM with 10% FBS
-
This compound
-
1 N NaOH
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of this compound for 48-72 hours.
-
Wash the cells with PBS and harvest them.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the melanin in the pellet by adding 1 N NaOH and incubating at 80°C for 1 hour.[4]
-
Measure the absorbance of the solubilized melanin at 405 nm.[7]
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in melanin is not due to cell death.
-
Materials:
-
B16F10 cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.[8]
-
Calculate cell viability as a percentage of the untreated control.
-
Visualization of Pathways and Workflows
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound as a skin lightening agent.
Cosmetic Formulation Considerations
The incorporation of this compound into a cosmetic formulation requires careful consideration of its stability, solubility, and compatibility with other ingredients.
-
Solubility: As a flavonoid, this compound's solubility in aqueous solutions may be limited. The use of co-solvents such as propylene glycol or the development of delivery systems like liposomes or nanoemulsions could enhance its incorporation into creams, lotions, and serums.
-
Stability: Flavonoids can be susceptible to degradation by light and oxidation.[9] Formulations should be packaged in opaque, airless containers. The inclusion of antioxidants, such as tocopherol (Vitamin E) or ascorbic acid, can help to stabilize this compound.[10]
-
pH: The optimal pH for the stability and activity of this compound in a formulation should be determined. A pH range that is compatible with both the skin and the stability of the active ingredient is crucial.
-
Penetration: To be effective, this compound must penetrate the stratum corneum to reach the melanocytes in the epidermis. The formulation base should be designed to enhance dermal absorption.
Safety and Toxicology
A thorough safety evaluation is essential before incorporating this compound into any cosmetic product.
-
Cytotoxicity: Beyond melanoma cells, cytotoxicity should be assessed on human keratinocytes and fibroblasts to ensure the safety of the ingredient for the primary cells of the skin.
-
Skin Irritation and Sensitization: In vitro 3D skin models (e.g., EpiDerm™, EpiSkin™) can be used to assess the potential for skin irritation and sensitization, followed by human repeat insult patch testing (HRIPT) on final formulations.
-
Phototoxicity: Given that skin lightening products are often used to address sun-induced hyperpigmentation, it is important to evaluate the phototoxic potential of this compound.
Conclusion
This compound shows promise as a natural skin lightening ingredient due to its potential to inhibit tyrosinase. The protocols and guidelines presented here provide a framework for the systematic evaluation of its efficacy and safety. Further research is necessary to generate specific quantitative data for this compound and to optimize its use in cosmetic formulations. This will enable the development of safe and effective skin lightening products for the cosmetic market.
References
- 1. Skin Whitening Cosmetics: Feedback and Challenges in the Development of Natural Skin Lighteners [mdpi.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimelanogenesis Effect of Methyl Gallate through the Regulation of PI3K/Akt and MEK/ERK in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Flavonoids and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. US6423747B1 - Cosmetic and dermatological preparations with flavonoids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Pedalitin
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the enhancement of Pedalitin's aqueous solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its poor aqueous solubility a concern for in vivo research?
This compound (3',4',5,6-Tetrahydroxy-7-methoxyflavone) is a flavonoid with potential therapeutic applications in cancer, diabetes, and cardiovascular disease.[1][2] Like many flavonoids, this compound is a lipophilic molecule, making it poorly soluble in aqueous solutions.[3] This low solubility is a significant hurdle for in vivo studies as it can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in systemic circulation and leading to unreliable experimental outcomes.[4][5][6]
Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?
There are several established techniques to enhance the solubility of poorly water-soluble drugs.[4][5] These methods can be broadly categorized into physical and chemical modifications:[7][8]
-
Physical Modifications: These include particle size reduction (micronization and nanonization), modification of the drug's crystal habit (creating amorphous forms or co-crystals), and dispersing the drug in inert, water-soluble carriers (solid dispersions, eutectic mixtures).[7][8]
-
Chemical Modifications: This approach involves changing the pH of the formulation, forming more soluble salts or derivatives, and using complexing agents.[7][8]
-
Use of Excipients: This is a common and effective approach that involves adding adjuvants like co-solvents, surfactants, and complexation agents (e.g., cyclodextrins) to the formulation.[7]
Q3: Which solubility enhancement techniques are most promising for a flavonoid like this compound for preclinical in vivo studies?
For preclinical in vivo studies, the choice of method depends on the required dose, route of administration, and desired formulation stability. Promising techniques for this compound include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, forming a more water-soluble inclusion complex.[9][10] This method is widely used to improve the solubility and bioavailability of drugs.[9][11]
-
Nanosuspensions: This technique involves reducing the drug particle size to the sub-micron range (<1 µm).[7][12] The increased surface area significantly enhances the dissolution rate.[7] Nanosuspensions are suitable for oral, parenteral, and other administration routes.[12][13]
-
Solid Dispersions: In this method, the drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[14][15] This approach can improve solubility by reducing particle size to a molecular level and improving wettability.[15]
-
Co-solvency: This involves using a mixture of water and one or more water-miscible organic solvents (co-solvents) like polyethylene glycol (PEG), propylene glycol, or ethanol to increase solubility.[5] This is often a simple and rapid formulation method.[4]
Troubleshooting Guide
Q1: I prepared a solution of this compound using a co-solvent system, but it precipitated after dilution or upon standing. What's happening and how can I fix it?
A1: This is a common issue with co-solvent systems. The drug may precipitate when the concentration of the organic co-solvent is reduced upon dilution with aqueous media (like buffer or biological fluids), causing the drug to fall out of solution.[4]
-
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: You may be near the saturation limit. Try slightly decreasing the this compound concentration or increasing the proportion of the co-solvent in your vehicle.
-
Adjust pH: this compound has hydroxyl groups, and its solubility can be pH-dependent. Adjusting the pH of the aqueous vehicle with a suitable buffer may increase solubility and prevent precipitation.[4][14]
-
Add a Surfactant: Including a small amount of a biocompatible surfactant (e.g., Polysorbate 80, d-α-tocopherol polyethylene glycol succinate) can help stabilize the solution and prevent precipitation by forming micelles.[9][14]
-
Consider a More Robust Formulation: If precipitation remains an issue, a co-solvent system may not be suitable. Consider formulating this compound as a cyclodextrin inclusion complex or a nanosuspension, which are generally more stable upon dilution.
-
Q2: My in vivo study shows high variability in therapeutic response between animals. Could the this compound formulation be the cause?
A2: Yes, high inter-subject variability is a classic sign of poor and inconsistent drug absorption, often stemming from a suboptimal formulation of a poorly soluble compound.[3] If this compound is not fully dissolved or precipitates in the gastrointestinal tract, its absorption will be erratic.
-
Troubleshooting Steps:
-
Assess Formulation Homogeneity: Ensure your formulation is a homogenous solution or a stable, uniform suspension before dosing. If it's a suspension, ensure it is well-mixed before drawing each dose.
-
Improve Dissolution Rate: The issue may be slow dissolution. Techniques that increase the dissolution rate, such as micronization, nanosuspensions, or solid dispersions, can provide more consistent absorption.[6][16]
-
Use a Bioavailability-Enhancing Formulation: Lipid-based formulations (e.g., self-emulsifying drug delivery systems, SEDDS) or cyclodextrin complexes can significantly improve and normalize drug absorption in the GI tract.[3][14]
-
Q3: I'm concerned about the potential toxicity of the excipients in my vehicle. How do I choose a safe vehicle for my in vivo study?
A3: Vehicle toxicity is a critical consideration, as the excipients themselves can cause adverse effects that confound experimental results.[4][5] The choice of vehicle and excipients must be appropriate for the species, route of administration, and dose volume.[17]
-
Troubleshooting Steps:
-
Consult Preclinical Safety Data: Always use excipients that are generally regarded as safe (GRAS) and consult literature for maximum tolerated doses and potential toxicities for your specific animal model and route of administration.[17]
-
Minimize Excipient Concentration: Use the lowest concentration of excipients needed to achieve the desired solubility.
-
Run a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the active pharmaceutical ingredient (API). This is essential to differentiate between vehicle-induced effects and drug-induced effects.
-
Consider Safer Alternatives: Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), have a good safety profile for parenteral and oral administration.[18] Nanosuspensions often require only a small amount of stabilizer, reducing the overall excipient load.[19]
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common techniques for enhancing the solubility of poorly soluble drugs like this compound.
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic drugs.[5] | Simple, rapid, and easy to formulate and analyze.[4] | Risk of drug precipitation upon dilution; potential for solvent toxicity.[4] |
| pH Adjustment | Ionizes the drug molecule, which is typically more soluble than the unionized form.[14] | Simple and effective for ionizable drugs. | Risk of precipitation upon entering physiological pH; potential for local tissue irritation.[4] |
| Particle Size Reduction (Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher saturation solubility.[7] | High drug loading possible; suitable for multiple administration routes; improves bioavailability.[12] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[12] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within the cyclodextrin's central cavity, forming a soluble host-guest complex.[9][10] | Significant solubility enhancement (e.g., 28-fold for Parietin with HP-β-CD); masks taste; improves stability.[20] | Limited by the size of the drug molecule and the cavity; requires a specific stoichiometry. |
| Solid Dispersion | Disperses the drug in an amorphous state within a hydrophilic carrier matrix, improving wettability and dissolution.[15] | Enhances solubility and bioavailability; can stabilize the amorphous form of the drug.[15][21] | Can be physically unstable (recrystallization); requires specific polymers and manufacturing processes.[15] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents, which forms a fine emulsion in the GI tract.[14] | Enhances solubility and permeability; can improve lymphatic uptake, bypassing first-pass metabolism.[3] | Complex formulation development; potential for GI side effects from surfactants. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
This protocol describes a simple lab-scale method to prepare a solid inclusion complex to enhance this compound's solubility.
-
Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), for a 1:1 molar ratio.
-
Cyclodextrin Paste Formation: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of a water-alcohol mixture (e.g., 50:50 v/v water:ethanol) dropwise while triturating with the pestle to form a homogeneous, thick paste.
-
Incorporation of this compound: Add the calculated amount of this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, maintain a suitable consistency by adding small amounts of the solvent mixture if the paste becomes too dry.
-
Drying: Transfer the resulting paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more efficient drying.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.
-
Storage: Store the resulting powder in a desiccator. The powder can then be dissolved in water or buffer for in vivo administration.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
This protocol requires specialized equipment but produces a stable nanosuspension with high drug loading.
-
Preparation of Pre-suspension: Disperse this compound powder (e.g., 1% w/v) in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or another surfactant/polymer).
-
Particle Size Reduction (Pre-milling): Stir the mixture with a high-speed stirrer (e.g., 10,000 rpm) for 30 minutes to form a coarse pre-suspension and break up large agglomerates.
-
High-Pressure Homogenization (HPH): Process the pre-suspension through a high-pressure homogenizer.
-
Start with a lower pressure (e.g., 500 bar) for 3-5 cycles to prevent clogging.
-
Increase the pressure to a high level (e.g., 1500 bar) and process for 20-30 cycles.
-
Maintain the temperature of the process by using a cooling jacket to prevent thermal degradation of the drug.
-
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The goal is to achieve a mean particle size below 500 nm with a low PDI (<0.3).
-
Storage: Store the nanosuspension at 4°C. For long-term storage, it can be lyophilized with a cryoprotectant to form a solid powder.
Protocol 3: Quantitative Analysis of this compound in Formulations
This protocol outlines a general method for quantifying the concentration of this compound in your prepared formulations using HPLC-UV.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typical for flavonoids. An isocratic method may also be developed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for this compound's absorbance maxima using a UV-Vis spectrophotometer (typically around 280 nm and 340 nm for flavonoids).
-
Injection Volume: 10-20 µL.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., methanol) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of your this compound formulation.
-
Dissolve and dilute it with the solvent (e.g., methanol) to a final concentration within the range of your standard curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples into the HPLC system. Plot the peak area of the standards against their concentration to create a calibration curve. Use the linear regression equation from the curve to determine the concentration of this compound in your samples.
Visualizations
Caption: Decision workflow for choosing a suitable solubility enhancement method for this compound.
Caption: How cyclodextrins improve the aqueous solubility of hydrophobic drugs like this compound.
Caption: A drug nanocrystal in a nanosuspension, stabilized to prevent aggregation.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. wjbphs.com [wjbphs.com]
- 6. mdpi.com [mdpi.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. ijcsrr.org [ijcsrr.org]
- 9. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 10. oatext.com [oatext.com]
- 11. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation | MDPI [mdpi.com]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. senpharma.vn [senpharma.vn]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gadconsulting.com [gadconsulting.com]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Parietin Cyclodextrin-Inclusion Complex as an Effective Formulation for Bacterial Photoinactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atorvastatin solid dispersion for bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pedalitin - Demethylation Step
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the demethylation step in the synthesis of Pedalitin.
Troubleshooting Guide
Problem 1: Incomplete Demethylation - The reaction stalls, leaving partially methylated intermediates.
Q: My TLC analysis shows multiple spots, indicating a mixture of the starting material, desired product, and intermediates. How can I drive the reaction to completion?
A: Incomplete demethylation is a common challenge in the synthesis of polyhydroxylated flavonoids like this compound. Here are several factors to consider and troubleshoot:
-
Reaction Time and Temperature: The demethylation of the polymethoxylated precursor to this compound is often time-dependent. As observed in some syntheses, the reaction may require extended periods (e.g., 20-50 hours) at elevated temperatures (around 100°C) to proceed to completion.[1] Monitor the reaction closely using TLC at regular intervals (e.g., every 4-6 hours) to track the disappearance of the starting material and intermediates. If the reaction stalls, a modest increase in temperature or prolonged reaction time might be necessary.
-
Reagent Stoichiometry: Ensure that a sufficient excess of the demethylating agent is used. For reagents like HBr in acetic acid or BBr3, a large excess is typically required to cleave multiple methyl ethers. Under-stoichiometric amounts will likely result in the formation of partially demethylated products.
-
Choice of Demethylating Agent: If HBr in acetic acid proves ineffective, consider alternative reagents known for cleaving aryl methyl ethers. Boron tribromide (BBr3) is a powerful and often more effective reagent for this purpose.[2][3] Aluminum chloride (AlCl3) can also be employed, sometimes in combination with a scavenger like sodium iodide.[4] The choice of reagent can significantly impact selectivity and reaction efficiency.
Troubleshooting Workflow for Incomplete Demethylation
Caption: Troubleshooting workflow for incomplete demethylation.
Problem 2: Side Reactions and Product Degradation.
Q: I am observing the formation of unexpected byproducts or decomposition of my desired product. What could be the cause and how can I mitigate it?
A: Harsh demethylation conditions can lead to side reactions, including ring cleavage, rearrangement, or re-methylation if not properly quenched.
-
Anhydrous Conditions: Reagents like BBr3 and AlCl3 are extremely sensitive to moisture. Ensure that your solvent and glassware are scrupulously dry to prevent the formation of strong acids that can promote side reactions.
-
Temperature Control: While elevated temperatures can drive the reaction to completion, excessive heat can lead to degradation. It is crucial to find the optimal temperature that allows for efficient demethylation without significant decomposition. Running the reaction at the lowest effective temperature is recommended. For highly reactive reagents like BBr3, starting the reaction at a low temperature (e.g., -78 °C or 0 °C) and gradually warming to room temperature is a common practice.
-
Quenching Procedure: The quenching of strong Lewis acids like BBr3 is highly exothermic and must be done carefully at low temperatures to avoid product degradation. Slow, dropwise addition of a quenching agent (e.g., methanol, water, or aqueous base) to the cooled reaction mixture is essential.
Problem 3: Difficulty in Product Purification.
Q: The crude product is a complex mixture of closely related, partially demethylated flavonoids that are difficult to separate by column chromatography. What purification strategies can I employ?
A: The separation of a mixture of flavonoids with varying numbers of hydroxyl and methoxy groups is a significant challenge due to their similar polarities.
-
Column Chromatography Optimization:
-
Stationary Phase: Silica gel is commonly used, but for highly polar flavonoids, polyamide or Sephadex LH-20 can offer better separation.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. The addition of a small amount of acetic acid or formic acid to the mobile phase can improve peak shape for phenolic compounds.
-
-
Preparative TLC/HPLC: For small-scale purifications or when column chromatography fails to provide adequate separation, preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) can be effective.
-
Crystallization: If a reasonably pure fraction can be obtained, attempting crystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., methanol/water, ethanol/water, acetone/hexane).
Purification Workflow
Caption: Purification strategies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity of demethylation in polymethoxyflavones?
A1: The regioselectivity of demethylation can be influenced by the reagent and the substitution pattern of the flavonoid. Generally, the methoxy groups at the C-5 and C-7 positions are more readily cleaved due to chelation with the C-4 carbonyl group, especially when using Lewis acids like AlCl3. The methoxy groups on the B-ring (C-3' and C-4') can also be reactive. The C-6 methoxy group, as in the precursor to this compound, can be more challenging to remove.
Q2: Can I selectively demethylate only one or two methoxy groups?
A2: Achieving selective demethylation can be challenging but is possible by carefully controlling the reaction conditions. Using a stoichiometric amount of a milder demethylating agent or running the reaction at a lower temperature for a shorter duration can favor the formation of partially demethylated products. However, this often results in a mixture that requires careful purification.
Q3: How can I effectively monitor the progress of the demethylation reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Co-spotting the reaction mixture with the starting material and, if available, an authentic sample of the desired product allows for clear visualization of the reaction's progress. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) should be chosen to achieve good separation between the starting material, intermediates, and the final product. The spots can be visualized under UV light (254 nm and/or 366 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or a ceric ammonium molybdate stain).
Q4: Are there any safety precautions I should be aware of when performing demethylation reactions?
A4: Yes, many demethylating agents are hazardous.
-
HBr in acetic acid: Corrosive and gives off harmful fumes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Boron tribromide (BBr3): Extremely corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be dry.
-
Aluminum chloride (AlCl3): A moisture-sensitive solid that can release HCl gas upon contact with air. Handle in a fume hood and avoid inhalation of the dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Demethylation using Hydrogen Bromide in Acetic Acid
This protocol is adapted from a reported synthesis of this compound.[5][6][7]
Materials:
-
Polymethoxylated this compound precursor (e.g., 5,6,3'-trimethoxy-7,4'-dihydroxyflavone)
-
30% Hydrogen bromide (HBr) in acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the polymethoxylated this compound precursor (1 equivalent) in 30% HBr in acetic acid.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC every 4-8 hours. The reaction may take 20-50 hours for completion.
-
Once the reaction is complete (disappearance of starting material and intermediates), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: Demethylation using Boron Tribromide (BBr3)
This is a general protocol for the demethylation of aryl methyl ethers and may require optimization for the specific this compound precursor.
Materials:
-
Polymethoxylated this compound precursor
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (BBr3) (1 M solution in DCM is convenient)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the polymethoxylated this compound precursor (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C or 0 °C in an appropriate bath.
-
Slowly add a solution of BBr3 in DCM (a 1.1 to 1.5-fold excess per methoxy group to be cleaved) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add water.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary
Table 1: Comparison of Common Demethylating Agents for Flavonoids
| Reagent | Typical Conditions | Advantages | Disadvantages |
| HBr in Acetic Acid | High temperature (100-140 °C), long reaction times | Readily available, relatively inexpensive | Harsh conditions, potential for side reactions, may not be effective for all substrates |
| BBr3 | Low to ambient temperature (-78 °C to RT) | Highly effective, milder conditions than HBr | Highly toxic and corrosive, moisture-sensitive, can be expensive |
| AlCl3 | Reflux in a suitable solvent (e.g., acetonitrile, benzene) | Less expensive than BBr3, effective for certain substrates | Can be less selective, requires anhydrous conditions, may form stable complexes with the product |
| Pyridine HCl | High temperature (150-220 °C) | Simple workup | Very high temperatures required, may not be suitable for sensitive substrates |
| Thiolates (e.g., NaSEt) | High temperature in a polar aprotic solvent (e.g., DMF) | Can be effective for stubborn methyl ethers | Foul-smelling reagents, harsh conditions |
References
- 1. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. IX. A New Method for Synthesizing 3, 5-Dihydroxy-7, 8-dimethoxyflavones from 3-Hydroxy-5, 7, 8-trimethoxyflavones [jstage.jst.go.jp]
- 3. Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXII. A Convenient Method for Synthesizing 3, 5, 7-Trihydroxy-6-methoxyflavones [jstage.jst.go.jp]
- 4. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 5. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Stability testing of Pedalitin under different pH and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of Pedalitin under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as 6-hydroxyluteolin-7-methyl ether, is a flavonoid found in various plants.[1][2][3][4][5] Its stability is a critical factor in drug development as it affects the safety, efficacy, and shelf-life of pharmaceutical products containing it. Stability testing under different pH and temperature conditions helps to understand its degradation profile and establish appropriate formulation and storage strategies.
Q2: What are the typical stress conditions for this compound stability testing?
A2: Forced degradation studies for flavonoids like this compound typically involve exposure to a range of stress conditions to accelerate degradation. These include:
-
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions helps to determine the susceptibility of this compound to pH-dependent hydrolysis.[6]
-
Thermal Stress: subjecting the this compound solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) provides insight into its thermal liability.[7][8][9]
-
Oxidative Stress: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) helps to assess the potential for oxidative degradation.
-
Photostability: Exposing the sample to UV or fluorescent light can reveal any light-induced degradation.
Q3: How does pH affect the stability of this compound?
A3: Flavonoids, particularly those with catechol groups like this compound, are generally more stable in acidic to neutral conditions and tend to degrade faster under alkaline conditions.[10][11] The hydroxyl groups on the B-ring are susceptible to oxidation, which is often accelerated at higher pH. Studies on similar flavonoids show that alkaline conditions can lead to significant degradation.[12]
Q4: What is the expected impact of temperature on this compound stability?
A4: Generally, an increase in temperature accelerates the degradation of flavonoids.[7][9] The rate of degradation is expected to increase with rising temperatures, and this effect can be more pronounced in the presence of other stressors like extreme pH.[8] It has been noted that even at boiling water temperatures, some flavonoids degrade rapidly.[13]
Q5: What analytical methods are suitable for quantifying this compound and its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and separating its degradation products.[14][15][16] An appropriate HPLC method should be able to resolve the parent this compound peak from all potential degradation products, ensuring accurate quantification. UV detection is typically used for flavonoids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound observed even under mild conditions. | 1. Presence of metal ions (e.g., Cu²⁺, Fe³⁺) which can catalyze degradation.[17] 2. High oxygen content in the solution. 3. Incorrect pH of the buffer solution. | 1. Use high-purity water and reagents. Consider adding a chelating agent like EDTA. 2. Degas the solvents and sample solutions by sparging with an inert gas (e.g., nitrogen). 3. Calibrate the pH meter and verify the pH of all buffers before use. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation. 3. Sample overload. | 1. Optimize the mobile phase. For flavonoids, a reversed-phase C18 column with a gradient of acetonitrile or methanol and acidified water is often effective. 2. Use a guard column and ensure the mobile phase is filtered. If necessary, replace the analytical column. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent or non-reproducible stability results. | 1. Fluctuations in temperature or pH during the experiment. 2. Inconsistent sample preparation. 3. Evaporation of the solvent during the study. | 1. Use a calibrated and stable incubator or water bath. Monitor pH at different time points. 2. Follow a standardized and detailed protocol for sample preparation. 3. Use tightly sealed vials for the stability samples. |
| Formation of unexpected degradation products. | 1. Complex degradation pathways. 2. Interaction with excipients in a formulation. 3. Contamination of the sample. | 1. Use techniques like LC-MS to identify the structure of the unknown peaks. 2. Conduct stability studies on the active pharmaceutical ingredient (API) alone and in the presence of excipients to identify interactions. 3. Ensure cleanliness of all glassware and equipment. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and this compound Samples
-
Buffer Preparation:
-
Acidic Buffer (pH 3, 5): Prepare appropriate acetate or phosphate buffers. Verify the pH using a calibrated pH meter.
-
Neutral Buffer (pH 7): Prepare a phosphate buffer. Verify the pH.
-
Alkaline Buffer (pH 9, 11): Prepare appropriate borate or phosphate buffers. Verify the pH.
-
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.
-
Sample Preparation: Dilute the this compound stock solution with the respective buffers to achieve the desired final concentration for the stability study (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Study
-
Hydrolytic Degradation:
-
Pipette the this compound sample solutions into separate, sealed vials for each pH condition (3, 5, 7, 9, 11).
-
Incubate the vials at the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a neutral buffer (pH 7).
-
Incubate at high temperatures (e.g., 60°C, 80°C) and in a solid state.
-
Collect samples at various time points.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm or 350 nm).
-
Injection Volume: 20 µL.
-
Data Presentation
Disclaimer: The following data is representative and based on the expected degradation patterns of flavonoids structurally similar to this compound. Actual experimental results may vary and should be determined through specific studies on this compound.
Table 1: Representative Percentage Degradation of this compound at 60°C over 24 Hours
| pH | % Degradation (Representative) |
| 3 | < 5% |
| 5 | ~10% |
| 7 | ~25% |
| 9 | > 50% |
| 11 | > 80% |
Table 2: Representative Half-Life (t½) of this compound at Different Temperatures and pH 7
| Temperature | Half-Life (t½) in hours (Representative) |
| 40°C | ~72 |
| 60°C | ~18 |
| 80°C | ~4 |
Mandatory Visualization
Caption: Experimental workflow for this compound stability testing.
Caption: Putative degradation pathway of this compound under stress conditions.
References
- 1. 6-Hydroxyluteolin 6,4'-dimethyl ether 7-rutinoside | C29H34O16 | CID 44258503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyluteolin 6,7,3'-trimethyl ether 4'-glucoside | C24H26O12 | CID 44258505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Hydroxyluteolin 7-glucoside | C21H20O12 | CID 185766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 6-hydroxyluteolin 4'-methyl ether (C16H12O7) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 6-hydroxyluteolin 3'-methyl ether 7-sulfate (C16H12O10S) [pubchemlite.lcsb.uni.lu]
- 6. ricerca.unich.it [ricerca.unich.it]
- 7. Impact of thermal processing on dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Effect of heat processing on thermal stability and antioxidant activity of six flavonoids | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. scispace.com [scispace.com]
- 16. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies to remove impurities from synthetic Pedalitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of synthetic pedalitin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Based on reported synthetic routes, the most common impurities include unreacted starting materials, intermediates, and side products.[1][2][3][4] These can be broadly categorized as:
-
Unreacted Starting Materials:
-
6-hydroxy-2,3,4-trimethoxyacetophenone
-
Vanillin
-
-
Intermediates:
-
Side Products:
-
Reagents and Solvents:
-
Residual solvents from the reaction and extraction steps.
-
Inorganic salts from workup procedures.
-
Q2: What are the recommended primary purification techniques for synthetic this compound?
A2: The primary purification techniques for synthetic this compound and related flavonoids are column chromatography and recrystallization.[1][2] High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both purification and purity assessment.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of column chromatography.[2] For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from impurities. | Incorrect solvent system (mobile phase). | Optimize the solvent system by running TLC plates with various solvent ratios (e.g., ethyl acetate/hexanes, methanol/dichloromethane).[2] Aim for a retention factor (Rf) of 0.2-0.3 for this compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Column packing issues (channeling). | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexanes gradient, slowly increase the percentage of ethyl acetate. |
| Co-elution of impurities with this compound. | Impurities have similar polarity to this compound. | Consider a two-step chromatography approach. The first column can remove grossly different impurities, and a second, slower column with a shallower gradient can separate closely related impurities.[2] |
| Alternatively, derivatize the crude mixture to alter the polarity of this compound or the impurities before chromatography. For instance, acetylation of this compound can change its polarity.[2] |
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| This compound does not crystallize upon cooling. | The solution is not saturated (too much solvent). | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities inhibiting crystallization. | Subject the crude material to column chromatography to remove the bulk of impurities before attempting recrystallization. | |
| This compound "oils out" instead of forming crystals. | The solvent is a very good solvent for this compound, or the melting point of the solid is lower than the boiling point of the solvent. | Try a different solvent or a solvent pair. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Low recovery of purified this compound. | This compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper before filtration to prevent the solution from cooling and crystallizing prematurely. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., 5% ethyl acetate in hexanes).[2]
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude synthetic this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin eluting with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the percentage of ethyl acetate or methanol).[2]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound Tetraacetate
Note: This protocol is for the tetraacetate derivative, which may be easier to crystallize than this compound itself.[2]
-
Dissolution: In a flask, add the crude this compound tetraacetate and a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of methanol and ethanol).[2] Heat the mixture gently to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for this compound purification.
References
- 1. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of Pedalitin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pedalitin during long-term storage. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a flavonoid, specifically a tetrahydroxy-monomethoxy-flavone, with the chemical formula C16H12O7.[1] It has been isolated from various plant species and is investigated for its potential therapeutic properties, including its role as a xanthine oxidase inhibitor.[1] Ensuring its stability during long-term storage is crucial to maintain its chemical integrity, biological activity, and to obtain reliable and reproducible results in experimental studies.[2]
Q2: What are the primary factors that can cause this compound degradation?
A2: Like many flavonoids, this compound is susceptible to degradation from various environmental factors. The primary factors include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.[3][4][5][6]
-
Light: Exposure to UV or visible light can induce photolytic degradation.[5][6][7]
-
pH: this compound's stability can be pH-dependent, with acidic or alkaline conditions potentially causing hydrolysis or other reactions.[4][5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[5][6]
-
Humidity: Moisture can facilitate hydrolytic reactions and microbial growth, both of which can degrade the compound.[2]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Specifically:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by using amber-colored vials or by storing in a light-proof container.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Container: Use well-sealed, airtight containers to protect from moisture and oxygen.
Q4: How can I monitor the stability of my this compound samples?
A4: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector is the most common and reliable method.[2][8][9][10][11][12] UV-Visible spectroscopy can also be used to detect changes in the absorption spectrum that may indicate degradation.[9]
Troubleshooting Guide
Q: I observed a change in the color of my solid this compound sample over time. What could be the cause?
A: A color change in solid this compound, such as turning from a pale yellow to a brownish hue, often indicates degradation. This is likely due to oxidation or exposure to light. Review your storage conditions to ensure the sample is protected from light and stored under an inert atmosphere if possible.
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation in a this compound solution can be due to several factors, including degradation leading to less soluble products, or the solvent no longer being suitable due to changes in pH or temperature. It is recommended to prepare fresh solutions for experiments. If the issue persists with freshly prepared solutions, consider evaluating the solubility of this compound in different solvent systems.
Q: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my stored this compound sample. What do these peaks represent?
A: Unexpected peaks in an HPLC chromatogram are likely degradation products. To identify these, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks. LC-MS/MS analysis can further help in elucidating the structures of these degradation products.[2][13]
Quantitative Data on Flavonoid Stability
The following table summarizes data from studies on the stability of various flavonoids under different storage conditions. While this data is not specific to this compound, it provides a general understanding of how environmental factors can affect flavonoid stability.
| Flavonoid/Product | Storage Condition | Duration | Observed Change in Flavonoid Content | Reference |
| Dark Chocolate Flavonoids | 4°C | 45 days | >93% remained | [3] |
| Dark Chocolate Flavonoids | 22°C | 45 days | >86% remained | [3] |
| Dark Chocolate Flavonoids | 35°C | 45 days | >77% remained | [3] |
| Flavonoids in Hops | Room Temperature | 13 months | No significant effect on concentrations | [8] |
| Flavonoids in Green Tea Extract | Room Temperature | 13 months | Slight decrease | [8] |
| 'Cara Cara' Juice Flavonoids | 4°C | Several weeks | Not significantly changed | [14] |
| 'Cara Cara' Juice Flavonoids | 20, 30, and 40°C | Several weeks | Significant degradation | [14] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.[9][15][16][17]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed powder in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to direct sunlight for 72 hours.
-
Also, expose the solid this compound powder to direct sunlight for the same duration.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer).
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Workflow for this compound Stability Study
Caption: A typical experimental workflow for conducting a long-term stability study of this compound.
Troubleshooting Logic for Unexpected this compound Degradation
Caption: A logical guide for troubleshooting unexpected degradation of this compound samples.
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
- 14. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Addressing matrix effects in the LC-MS analysis of Pedalitin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Pedalitin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of the target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[1] In biological matrices like plasma, endogenous components such as phospholipids are common causes of matrix effects.[3]
Q2: I am observing poor sensitivity and inconsistent results for my this compound analysis. Could this be due to matrix effects?
A2: Yes, poor sensitivity, irreproducible results, and high variability are classic signs of significant matrix effects.[1] These issues arise because the matrix components interfere with the ionization of this compound in the mass spectrometer's ion source. It is crucial to assess and mitigate these effects for reliable quantification.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound spiked into an extracted blank matrix (e.g., plasma from which proteins have been precipitated) with the peak area of this compound in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the degree of ion suppression or enhancement.[4]
Q4: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?
A4: The most effective strategies to combat matrix effects can be categorized into three main areas:
-
Sample Preparation: Employing efficient sample cleanup techniques is the most critical step.[5] Methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.[5][6] For flavonoids like this compound, a simple protein precipitation is often a good starting point.[7][8]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix interferences is essential.[7] This can be achieved by adjusting the mobile phase composition, gradient, and choice of analytical column.
-
Use of a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation and ionization.[2] If a SIL-IS is unavailable, a structurally similar analog can be used, though with potentially less effective compensation.[2]
Troubleshooting Guide
Problem: Low or no this compound signal detected.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. For plasma, protein precipitation with an organic solvent like acetonitrile or methanol is a common starting point.[7] Ensure complete protein precipitation and efficient extraction of this compound. |
| Ion Suppression | Significant matrix effects may be suppressing the this compound signal. Improve sample cleanup, for example, by using a more rigorous extraction method like SPE. Also, ensure your chromatography is effectively separating this compound from early-eluting, highly abundant matrix components. |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values for this compound. For [M+H]⁺, the precursor ion is m/z 317.2. Optimize the collision energy to obtain a stable and intense product ion for quantification. |
| Analyte Degradation | This compound may be unstable under certain storage or experimental conditions. Assess the stability of this compound in your biological matrix at relevant temperatures (bench-top, freeze-thaw cycles, long-term storage).[8] |
Problem: High variability in quantitative results between replicate injections or different samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure your sample preparation procedure is highly reproducible. Automated liquid handlers can improve precision over manual pipetting. |
| Variable Matrix Effects | Different lots of biological matrix can exhibit varying degrees of matrix effects. The use of a suitable internal standard, preferably a stable isotope-labeled one, is crucial to normalize for this variability.[2] |
| Carryover | Analyte from a high concentration sample may be carried over to the next injection, causing artificially high results in the subsequent sample. Optimize the autosampler wash procedure and the LC gradient to ensure the column is adequately cleaned between injections. |
Experimental Protocols
The following protocols are based on a validated method for Hispidulin, a structurally similar 6-methoxyflavone, and can be adapted for the analysis of this compound.[7]
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of a precipitation solution consisting of acetonitrile and methanol (9:1, v/v) containing the internal standard.
-
Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes a starting point for LC-MS/MS method development for this compound, adapted from a validated method for Hispidulin.[7]
| Parameter | Recommended Condition |
| LC System | UPLC System |
| Column | UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 3 minutes. |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Triple Quadrupole Mass Spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MS/MS Transitions
The following table provides the theoretical and previously reported m/z for this compound and suggests a potential internal standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Note |
| This compound | 317.2 | To be determined | A common fragmentation for flavonoids is the loss of CO (28 u) or other neutral losses from the C-ring. A product ion of m/z 299.2 or other stable fragments should be investigated. |
| Hispidulin (IS) | 301.2 | 286.2 | A structurally similar internal standard.[7] |
Quantitative Data Summary
The following tables present typical validation data from the referenced Hispidulin method, which can serve as a benchmark for a this compound assay.[7]
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| Hispidulin | 0.5 - 1000 | > 0.99 | 0.5 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Hispidulin | Low | 1 | < 13% | < 13% | 90 - 104% |
| Medium | 90 | < 13% | < 13% | 90 - 104% | |
| High | 900 | < 13% | < 13% | 90 - 104% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Hispidulin | Low | 1 | > 87% | 88 - 100% |
| Medium | 90 | > 87% | 88 - 100% | |
| High | 900 | > 87% | 88 - 100% |
Table 4: Stability
| Analyte | Condition | Stability |
| Hispidulin | Autosampler (4°C, 12 h) | Stable |
| Bench-top (Room Temp, 2 h) | Stable | |
| Freeze-thaw (3 cycles) | Stable | |
| Long-term (-20°C, 30 days) | Stable |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Blood, plasma, serum samples - LABOKLIN Europe [laboklin.com]
- 3. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of scutellarin in human plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. akjournals.com [akjournals.com]
- 8. LC-MS/MS determination and pharmacokinetic study of seven flavonoids in rat plasma after oral administration of Cirsium japonicum DC. extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the glycosylation of Pedalitin
Welcome to the technical support center for the glycosylation of Pedalitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this compound glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the glycosylation of this compound?
A1: The two primary methods for the glycosylation of this compound are enzymatic synthesis and chemical synthesis. Enzymatic methods often employ glycosyltransferases to achieve high regioselectivity and stereoselectivity under mild conditions. Chemical methods, such as the Koenigs-Knorr reaction, offer versatility but may require protective group strategies to control selectivity.
Q2: Which hydroxyl group of this compound is the most reactive for glycosylation?
A2: The reactivity of the hydroxyl groups in flavonoids generally follows the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1][2] For this compound (6-hydroxy-5,7,3',4'-tetramethoxyflavone), the 6-OH group's reactivity will be significant, but regioselective glycosylation can be challenging without proper control of reaction conditions or the use of specific enzymes. The 5-OH group is the least reactive due to hydrogen bonding with the adjacent carbonyl group.[1][2]
Q3: How can I improve the regioselectivity of this compound glycosylation to target the 6-hydroxyl group?
A3: Achieving regioselectivity at the 6-hydroxyl position can be challenging. For enzymatic methods, selecting a glycosyltransferase with known specificity for the 6-OH position of flavonoids is crucial. In chemical synthesis, a protecting group strategy is often necessary. This involves protecting the more reactive hydroxyl groups (e.g., 7-OH and 4'-OH) before performing the glycosylation reaction, followed by deprotection.
Q4: What are the common challenges encountered during the glycosylation of this compound?
A4: Common challenges include:
-
Low Yields: This can be due to suboptimal reaction conditions, steric hindrance, or decomposition of starting materials or products.[1][2]
-
Lack of Regioselectivity: Glycosylation may occur at multiple hydroxyl positions, leading to a mixture of products that is difficult to separate.
-
Anomeric Mixture: The newly formed glycosidic bond can be in either the α or β configuration, requiring careful control of the reaction to obtain the desired stereoisomer.
-
Side Reactions: Undesired reactions, such as hydrolysis of the glycosyl donor or degradation of the flavonoid, can compete with the desired glycosylation.
Q5: How can I purify the resulting this compound glycosides?
A5: Purification of this compound glycosides is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful method for separating and purifying flavonoid glycosides with high resolution.[3] Medium-pressure liquid chromatography (MPLC) and high-speed countercurrent chromatography (HSCCC) can also be effective for purification.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the temperature. For enzymatic reactions, consult the enzyme's optimal temperature range. For chemical reactions, a temperature screening (e.g., from room temperature to reflux) may be necessary. |
| Incorrect pH | For enzymatic reactions, ensure the buffer pH is within the optimal range for the glycosyltransferase. The pH can significantly affect enzyme activity and stability.[4][5][6][7] For chemical reactions, the presence of acid or base catalysts needs to be carefully controlled. |
| Inactive Enzyme or Reagents | Verify the activity of the glycosyltransferase. Ensure all chemical reagents, especially the glycosyl donor and any activators, are fresh and of high purity. |
| Poor Solubility of this compound | Use a co-solvent system to improve the solubility of this compound. Common solvents for flavonoid glycosylation include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and pyridine. |
| Steric Hindrance | The accessibility of the target hydroxyl group can affect the reaction rate. Consider using a smaller glycosyl donor if sterically feasible. |
| Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. |
Issue 2: Poor Regioselectivity (Mixture of Glycosylated Products)
| Possible Cause | Suggested Solution |
| Multiple Reactive Hydroxyl Groups | Enzymatic: Screen for a glycosyltransferase with higher regioselectivity for the desired hydroxyl group.[8] Chemical: Implement a protecting group strategy. Protect the more reactive hydroxyl groups (e.g., 7-OH, 4'-OH) with suitable protecting groups (e.g., benzyl, silyl ethers) before glycosylation. |
| Reaction Conditions Favoring Multiple Products | Adjusting the solvent, temperature, and catalyst can sometimes influence regioselectivity. For instance, different solvents can alter the hydrogen bonding network and accessibility of hydroxyl groups. |
| Thermodynamic vs. Kinetic Control | Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer. |
Issue 3: Formation of Anomeric Mixtures (α and β Glycosides)
| Possible Cause | Suggested Solution |
| Nature of the Glycosyl Donor and Promoter | In chemical synthesis, the choice of glycosyl donor and promoter can influence the stereochemical outcome. For example, using a glycosyl donor with a participating group at the C-2 position (e.g., an acetyl group) in a Koenigs-Knorr reaction typically favors the formation of the 1,2-trans glycoside.[9] |
| Reaction Mechanism | Reactions proceeding through an SN2 mechanism are more likely to yield a single stereoisomer, while those with an SN1-like mechanism involving an oxocarbenium ion intermediate can lead to anomeric mixtures. Optimizing conditions to favor an SN2 pathway (e.g., using a good nucleophile and a suitable leaving group) can improve stereoselectivity. |
| Enzyme Specificity | For enzymatic glycosylation, the inherent stereospecificity of the glycosyltransferase will determine the anomeric configuration of the product. |
Experimental Protocols
Enzymatic Glycosylation of this compound
This protocol is a general guideline and should be optimized for the specific glycosyltransferase used.
Materials:
-
This compound
-
UDP-glucose (or other activated sugar donor)
-
Recombinant Glycosyltransferase (with activity towards flavonoids)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
Quenching solution (e.g., 2M HCl)
-
HPLC system for analysis and purification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer
-
UDP-glucose (to a final concentration of 2 mM)
-
This compound stock solution (to a final concentration of 200 µM)
-
Glycosyltransferase (e.g., 1-5 µg)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 1-24 hours), with gentle shaking.
-
Reaction Quenching: Stop the reaction by adding an equal volume of the quenching solution.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to determine the conversion and identify the product(s).
-
Purification: Purify the desired this compound glycoside from the reaction mixture using preparative HPLC.[3]
-
Characterization: Confirm the structure of the purified product using NMR spectroscopy and mass spectrometry.[10][11][12][13][14]
Quantitative Data Summary (Hypothetical Optimization):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 30°C | 37°C |
| Yield (%) | 45 | 65 | 50 |
| pH | 7.0 | 7.5 | 8.0 |
| Yield (%) | 55 | 68 | 60 |
| Enzyme Conc. (µg) | 1 | 2.5 | 5 |
| Yield (%) | 30 | 62 | 65 |
Chemical Glycosylation of this compound (Modified Koenigs-Knorr Method)
This protocol requires expertise in organic synthesis and the use of protective groups for regioselectivity. This example targets the 7-OH group for simplicity, as targeting the 6-OH group would require a more complex protecting group strategy.
Materials:
-
This compound
-
Acetobromo-α-D-glucose
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Sodium Methoxide in Methanol
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups (Optional but Recommended for Regioselectivity): To selectively glycosylate a specific hydroxyl group, others must be protected. For instance, to target the 7-OH, the 5, 3', and 4'-OH groups would need to be protected (e.g., as benzyl ethers). This is a multi-step process not detailed here. For this simplified protocol, we will proceed with unprotected this compound, which will likely result in a mixture of products.
-
Glycosylation Reaction:
-
To a solution of this compound (1 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (e.g., Argon), add activated molecular sieves.
-
Add silver(I) carbonate (1.5 mmol).
-
Add a solution of acetobromo-α-D-glucose (1.2 mmol) in anhydrous DCM (10 mL) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Protected Glycoside: Purify the crude product by silica gel column chromatography to isolate the protected this compound glycoside.
-
Deprotection (Zemplén deacetylation):
-
Dissolve the purified acetylated glycoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir at room temperature until deacetylation is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
-
Final Purification: Purify the deprotected this compound glycoside by preparative HPLC.
-
Characterization: Confirm the structure of the final product by NMR and mass spectrometry.[10][11][12][13][14]
Quantitative Data Summary (Hypothetical Optimization):
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Promoter | Ag₂CO₃ | Ag₂O | Hg(CN)₂ |
| Yield (%) | 35 | 45 | 55 |
| Solvent | DCM | Toluene | Acetonitrile |
| Yield (%) | 40 | 30 | 50 |
| Temperature | 0°C to RT | RT | 40°C |
| Yield (%) | 42 | 38 | 35 |
Visualizations
Experimental Workflow for Enzymatic Glycosylation
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 3. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of buffering conditions and culture pH on production rates and glycosylation of clinical phase I anti-melanoma mouse IgG3 monoclonal antibody R24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 10. NMR spectroscopic characterization of a beta-(1,4)-glycosidase along its reaction pathway: stabilization upon formation of the glycosyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOSY NMR applied to analysis of flavonoid glycosides from Bidens sulphurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure elucidation and NMR spectral assignments of four neolignan glycosides with enantiometric aglycones from Osmanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Pedalitin and Luteolin
In the realm of phytochemistry and drug development, flavonoids stand out for their diverse therapeutic properties, with antioxidant activity being a cornerstone of their potential health benefits. This guide provides a detailed comparative study of two such flavonoids: Pedalitin and Luteolin. While Luteolin is a well-researched compound with established antioxidant credentials, data on this compound remains more elusive. This document aims to present the available experimental data for both compounds, detail the methodologies for key antioxidant assays, and explore their interaction with relevant signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Antioxidant Activity: A Comparative Overview
The antioxidant capacity of a compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.
Luteolin: A Potent Antioxidant
Luteolin has demonstrated significant antioxidant activity across multiple studies. Its efficacy in scavenging free radicals is well-documented, with specific IC50 values varying depending on the experimental conditions.
| Assay | Luteolin IC50/Value | Reference |
| DPPH | 2.099 µg/mL | [1] |
| DPPH | 8.85 µg/mL | [2] |
| DPPH | 13.2 ± 0.18 µM | [3] |
| DPPH | 14 µM | [4] |
| DPPH | 26.304 µg·ml-1 ± 1.200 µg·ml-1 | [5] |
| ABTS | 0.59 µg/mL | [1] |
| ABTS | 17.3 ± 0.82 µM | [3] |
| FRAP | 0.0101 to 0.0402 mmol Fe²⁺/µg/ml | [6] |
| FRAP | 573.1 µM | [7] |
This compound: An Area for Further Investigation
| Assay | This compound-containing extract IC50 | Reference |
| DPPH | 50.24 ± 1.06 µg/ml | [8] |
Note: This value is for a plant extract and not the pure compound, thus it only provides an indirect indication of this compound's potential antioxidant activity. Further studies on isolated this compound are necessary for a direct and accurate comparison with Luteolin.
Cellular Antioxidant Activity
Beyond in vitro chemical assays, the cellular antioxidant activity (CAA) assay provides a more biologically relevant measure by assessing the antioxidant's ability to protect cells from oxidative stress.
Luteolin has been evaluated in cellular antioxidant activity assays and has been shown to protect cells from oxidative damage.[9] It can increase the levels of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cells.[9]
This compound's cellular antioxidant activity has not been extensively studied, representing a significant gap in the understanding of its biological effects.
Experimental Protocols
To ensure reproducibility and enable comparison across studies, detailed experimental protocols are crucial. Below are the methodologies for the key antioxidant assays mentioned.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Various concentrations of the test compound (this compound or Luteolin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Procedure:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known concentration of Fe²⁺.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
Procedure:
-
Adherent cells (e.g., HepG2) are seeded in a 96-well plate and grown to confluence.
-
The cells are pre-incubated with the test compound.
-
DCFH-DA is added to the cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
The fluorescence of DCF, formed by the oxidation of DCFH by reactive oxygen species, is measured over time using a fluorescence plate reader.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve, with a lower value indicating higher antioxidant protection.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of flavonoids are often mediated through their interaction with cellular signaling pathways, particularly the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Nrf2 Signaling Pathway Activation by Flavonoids
Luteolin and the Nrf2 Pathway: The interaction of Luteolin with the Nrf2 pathway is complex and appears to be context-dependent. Some studies have shown that Luteolin can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and providing protection against oxidative stress.[10][11][12] This activation can occur through various mechanisms, including the modulation of Keap1, the primary negative regulator of Nrf2.[10] Conversely, other studies, particularly in the context of cancer, have reported that Luteolin can inhibit the Nrf2 pathway.[13] This dual role suggests that the effect of Luteolin on Nrf2 signaling may depend on the cell type and the specific physiological or pathological conditions.
This compound and the Nrf2 Pathway: Currently, there is a lack of research on the interaction between this compound and the Nrf2 signaling pathway. This represents a critical area for future investigation to understand the potential mechanisms underlying its antioxidant and other biological activities.
Experimental Workflow for Antioxidant Activity Assessment
The systematic evaluation of a compound's antioxidant activity involves a series of well-defined steps, from sample preparation to data analysis.
General Workflow for In Vitro Antioxidant Assays
Conclusion and Future Directions
This comparative guide highlights the potent antioxidant activity of Luteolin, supported by a substantial body of experimental data. In contrast, the antioxidant properties of this compound remain largely unexplored, with a clear need for rigorous scientific investigation to quantify its efficacy using standardized in vitro and cellular assays.
For researchers and drug development professionals, Luteolin presents a well-characterized lead compound for further development. The data suggests that its antioxidant effects are mediated, at least in part, through the Nrf2 signaling pathway, although the precise nature of this interaction warrants further clarification.
The limited information on this compound underscores a significant opportunity for novel research. Future studies should focus on:
-
Quantitative antioxidant screening: Determining the IC50 values of pure this compound in DPPH, ABTS, and FRAP assays.
-
Cellular antioxidant activity: Evaluating the ability of this compound to protect various cell types from oxidative stress.
-
Mechanism of action: Investigating the interaction of this compound with the Nrf2 signaling pathway and other relevant cellular targets.
By filling these knowledge gaps, the scientific community can gain a comprehensive understanding of this compound's therapeutic potential and pave the way for its possible application in the prevention and treatment of oxidative stress-related diseases.
References
- 1. Valuing Luteolin Benefits in Modern Therapeutics [eureka.patsnap.com]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pedalitin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the quantification of Pedalitin: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry. The objective is to offer a detailed cross-validation of these techniques, presenting their performance, methodologies, and workflows to aid in the selection of the most suitable method for specific research and drug development needs.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the quantitative performance parameters of the four analytical methods for the quantification of flavonoids, including this compound. The data presented is a synthesis from various validated methods for flavonoid analysis.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.99[2][3] | > 0.998[4] | > 0.999[5][6] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | < 0.1 ng/mL[3] | 10 - 50 ng/spot | 0.1 - 1 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL | < 0.5 ng/mL[3] | 50 - 150 ng/spot | 0.5 - 3 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105%[3] | 98 - 102%[4] | 97 - 103%[5][6] |
| Precision (% RSD) | < 2% | < 5% | < 3%[4] | < 2%[6] |
| Analysis Time per Sample | 15 - 30 minutes | 2 - 10 minutes[7] | 5 - 10 minutes (for multiple samples) | < 5 minutes |
| Selectivity | Good | Excellent | Moderate to Good | Low to Moderate |
| Cost | Moderate | High | Low to Moderate | Low |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using each of the four analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To quantify this compound in a sample extract using a validated HPLC-UV method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, prepare a series of calibration standards ranging from 1 to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or ethanol). The extract may require filtration through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A and 5% B, ramping to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 340 nm).
-
-
Analysis: Inject the calibration standards and sample extracts into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from this curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of this compound using UPLC-MS/MS.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for HPLC, but at lower concentrations (e.g., 0.1 to 100 ng/mL). Spike all standards and samples with the internal standard at a fixed concentration.
-
UPLC Conditions:
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A rapid gradient, for instance, starting at 98% A and ramping to 100% B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion to product ion transitions for both this compound and the internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Analysis and Quantification: Inject the prepared solutions. The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard, plotted against the concentration of the calibration standards.
High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To provide a high-throughput and cost-effective method for the quantification of this compound.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
Reagents:
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
Formic acid (analytical grade)
-
Methanol (analytical grade)
-
This compound reference standard
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards in the range of 100 to 1000 ng/µL. Prepare sample extracts in methanol.
-
Application: Apply the standards and samples as bands of a specific width onto the HPTLC plate using the automatic applicator.
-
Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid in an optimized ratio) up to a certain distance.
-
Drying: Dry the plate in an oven to evaporate the mobile phase.
-
Densitometric Analysis: Scan the dried plate with the densitometer at the wavelength of maximum absorbance for this compound (e.g., 340 nm).
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their applied amount. Calculate the amount of this compound in the samples from this curve.
UV-Visible (UV-Vis) Spectrophotometry
Objective: To offer a simple and rapid method for the estimation of total flavonoid content, which can be adapted for this compound if it is the major component or after appropriate purification.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Reagents:
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). Prepare a series of calibration standards (e.g., 1 to 20 µg/mL) by diluting the stock solution.
-
Sample Preparation: Prepare a methanolic extract of the sample and dilute it to fall within the calibration range.
-
Wavelength Selection: Scan the UV-Vis spectrum of a this compound standard solution from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the blank (methanol), calibration standards, and sample solutions at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the sample from its absorbance using the calibration curve. Note that this method has lower selectivity and may be affected by other absorbing compounds in the extract.
Mandatory Visualizations: Experimental Workflows
The following diagrams illustrate the workflows for each of the described analytical methods.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound quantification using UPLC-MS/MS.
Caption: Workflow for this compound quantification using HPTLC.
Caption: Workflow for this compound quantification using UV-Vis Spectrophotometry.
References
- 1. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans | MDPI [mdpi.com]
- 3. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. impactfactor.org [impactfactor.org]
- 6. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]
- 7. dovepress.com [dovepress.com]
Pedalitin's Biological Activity: A Comparative Analysis of In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo bioactivity is paramount for the successful translation of preclinical findings. This guide provides a comprehensive comparison of the biological activities of Pedalitin, a flavone with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties, across both laboratory and living organism models.
This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways influenced by this compound. The aim is to offer an objective overview to support further research and development of this promising natural compound.
Anti-inflammatory Activity
This compound has been investigated for its potential to mitigate inflammatory responses. In vitro assays typically focus on the inhibition of inflammatory mediators, while in vivo models assess the reduction of inflammation in living organisms.
Quantitative Data Summary
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Model System | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Carrageenan-induced paw edema in rats | [1][2] |
| Endpoint | Nitric Oxide (NO) Production | Paw Edema Volume | [3][4] |
| IC50 Value | Not explicitly found for this compound | Not Applicable | |
| Effective Dose | Not Applicable | 10 and 20 mg/kg (for a related flavone glycoside) | [5] |
| Inhibition (%) | Not explicitly found for this compound | Significant dose-dependent reduction in paw edema (specific % for this compound not available) | [5] |
Experimental Protocols
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
NO Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in untreated, LPS-stimulated cells. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.[3]
The carrageenan-induced paw edema model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory agents.
Methodology:
-
Animal Model: Male Wistar rats weighing between 150-200g are typically used.
-
Treatment: Animals are divided into groups and orally administered with either a vehicle control, a standard anti-inflammatory drug (e.g., indomethacin at 10 mg/kg), or different doses of this compound.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume to the control group.[5][6][7]
Signaling Pathway: NF-κB in Inflammation
This compound's anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Antioxidant Activity
The antioxidant capacity of this compound is another area of significant research, with studies evaluating its ability to neutralize free radicals and modulate endogenous antioxidant enzyme systems.
Quantitative Data Summary
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Model System | DPPH Radical Scavenging Assay | Oxidative stress model in rats | [8][9] |
| Endpoint | Radical Scavenging Activity | Levels of antioxidant enzymes (SOD, CAT, GPx) and MDA | [10][11] |
| IC50 Value | Not explicitly found for this compound | Not Applicable | |
| Effective Dose | Not Applicable | Not explicitly found for this compound | |
| Effect | Dose-dependent radical scavenging activity observed for related plant extracts | Modulation of antioxidant enzyme levels (specifics for this compound not available) | [8][12] |
Experimental Protocols
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]
This in vivo approach assesses the effect of a compound on the body's own antioxidant defense system in response to oxidative stress.
Methodology:
-
Animal Model: An oxidative stress model is induced in rats or mice, for example, through the administration of a pro-oxidant substance.
-
Treatment: Animals are treated with different doses of this compound or a vehicle control over a specific period.
-
Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver, kidney) are collected.
-
Biochemical Analysis: The levels of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured in the collected samples using specific assay kits. The level of malondialdehyde (MDA), a marker of lipid peroxidation, is also often determined.
-
Data Analysis: The enzyme activities and MDA levels in the this compound-treated groups are compared to the control group to evaluate the compound's effect on the endogenous antioxidant system.[10][11]
Anti-Cancer Activity
This compound has shown promise as an anti-cancer agent, with research focusing on its cytotoxic effects on cancer cells in vitro and its ability to inhibit tumor growth in vivo.
Quantitative Data Summary
| Parameter | In Vitro Results | In Vivo Results | Reference |
| Model System | Human cancer cell lines (e.g., MCF-7, HepG2) | Human tumor xenograft in nude mice | [13] |
| Endpoint | Cell Viability (IC50) | Tumor Volume Reduction | |
| IC50 Value | 3.9 µM (MCF-7), 2.3 µM (HepG2) for related flavonoids | Not Applicable | [13] |
| Effective Dose | Not Applicable | Not explicitly found for this compound | |
| Inhibition (%) | Not Applicable | Significant tumor growth inhibition observed for related compounds (specific % for this compound not available) |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer compounds.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and administered with this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth inhibition (TGI) percentage is calculated by comparing the tumor volume in the treated group to the control group.[7]
Signaling Pathway: MAPK in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound may exert its anti-cancer effects by modulating this pathway.
Experimental Workflow: From In Vitro to In Vivo
The logical progression from initial laboratory-based screening to whole-organism studies is a fundamental concept in drug discovery and development.
References
- 1. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Frontiers | In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq [frontiersin.org]
- 11. Baicalein alleviates tubular-interstitial nephritis in vivo and in vitro by down-regulating NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo induction of apoptosis by capsaicin in pancreatic cancer cells is mediated through ROS generation and mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pedalitin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Pedalitin, this guide is intended for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound, a tetrahydroxy-monomethoxy-flavone, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. When handling this compound, it is crucial to adhere to the safety precautions outlined in its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If working with fine powders or creating dust, use a respirator.
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
All solid this compound waste (e.g., unused product, contaminated absorbent materials) should be collected in a designated hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.
-
Chemically contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for chemical waste.
2. Waste Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Toxic," "Irritant").
3. Storage of this compound Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep waste containers securely closed at all times, except when adding waste.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced or removed.
5. Spill Cleanup:
-
In case of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste containers. Do not transport hazardous waste outside of the laboratory yourself.
Decontamination of Laboratory Equipment
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse, repair, or disposal.
Decontamination Procedure:
-
Remove Gross Contamination: Physically remove any visible residual this compound.
-
Solvent Wash: Wash the equipment with a solvent capable of dissolving this compound (e.g., ethanol, acetone). Collect the solvent wash as hazardous liquid waste.
-
Detergent Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with water.
-
Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed to ensure no residual this compound remains.
Quantitative Data Summary
The following table provides general guidelines for the management of laboratory chemical waste. Specific quantitative limits may vary based on local regulations and institutional policies.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [1] |
| Maximum Storage Time in SAA | Up to one year, provided the volume limit is not exceeded | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Environmental Impact Considerations
While specific environmental fate and ecotoxicity data for this compound are limited, flavonoids as a class are generally considered to be biodegradable. However, the disposal of any chemical waste into the environment is strictly prohibited. Proper disposal through a licensed hazardous waste facility ensures that any potential environmental impact is minimized through controlled treatment processes such as incineration.
References
Personal protective equipment for handling Pedalitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pedalitin in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to provide a clear, step-by-step operational plan.
Understanding this compound: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₇ | PubChem[1] |
| Molecular Weight | 316.26 g/mol | PubChem[1] |
| Physical Description | Solid | PubChem[1] |
| Melting Point | 300 - 301 °C | PubChem[1] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | PubChem[1] |
Personal Protective Equipment (PPE)
Given the lack of a specific SDS for this compound, a cautious approach to personal protective equipment is warranted. The following PPE is recommended as a minimum standard when handling this compound in solid (powder) or solution form.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes of solutions or airborne particles of solid this compound. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Compatibility with solvents used to dissolve this compound should be verified. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling larger quantities or if there is a potential for aerosolization. | Minimizes inhalation of airborne particles. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood.
-
Use appropriate solvents as determined by the experimental protocol.
-
Ensure all equipment is clean and dry before use.
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Unused solid this compound and solutions should be treated as chemical waste.
-
Contaminated materials (e.g., gloves, weighing paper, pipette tips) should also be disposed of as chemical waste.
Disposal Procedure:
-
Collect all this compound waste in a designated, properly labeled, and sealed waste container.
-
The waste container should be compatible with the chemical properties of this compound and any solvents used.
-
Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Protocols Involving this compound
The following are summaries of experimental methodologies from published research, providing insights into its handling in a laboratory context.
Synthesis of this compound
A concise synthesis of this compound has been reported, involving the following key steps:
-
Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under basic conditions to produce 2'-hydroxychalcone.
-
Oxidative Cyclization: The resulting chalcone undergoes iodine-catalyzed intermolecular cyclization in dimethyl sulfoxide (DMSO) to yield a flavone precursor.
-
Demethylation: The flavone precursor is treated with a 30% hydrogen bromide solution in acetic acid to produce this compound.
This synthesis involves the use of hazardous reagents and should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.
Biological Activity Studies
-
Antinociceptive Effects: The antinociceptive (pain-relieving) activity of this compound has been evaluated in mice. In these studies, this compound was administered intraperitoneally at doses of 1, 5, and 10 mg/kg. The results indicated a significant decrease in nociception.
-
Effect on Urease Expression: The impact of this compound on the urease enzyme and the expression of the UreC gene in Proteus mirabilis has been investigated. This research is relevant to the management of kidney stones. The study demonstrated that this compound could inhibit urease activity and control the expression of the UreC gene.[2]
Signaling Pathways and Logical Relationships
While specific, detailed signaling pathways for this compound are not extensively documented in the available literature, its biological activities suggest interactions with certain cellular processes. The following diagrams illustrate a general workflow for handling this compound safely and a potential, inferred logical relationship in its biological action based on its observed effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
